Pantothenic acid-13C3,15N hemicalcium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H32CaN2O10 |
|---|---|
Peso molecular |
484.47 g/mol |
Nombre IUPAC |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3+1,4+1,6+1,10+1; |
Clave InChI |
FAPWYRCQGJNNSJ-DXAJRXMUSA-L |
SMILES isomérico |
CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.[Ca+2] |
SMILES canónico |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Pantothenic Acid-¹³C₃,¹⁵N Hemicalcium in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pantothenic acid-¹³C₃,¹⁵N hemicalcium, a stable isotope-labeled form of vitamin B5, serves as a powerful tool in modern biomedical and analytical research. Its unique atomic composition allows for precise tracing and quantification in complex biological systems. This guide provides an in-depth overview of its primary applications, complete with experimental methodologies and data presentation, to facilitate its integration into sophisticated research workflows.
Core Applications in Research
The utility of Pantothenic acid-¹³C₃,¹⁵N hemicalcium is centered on two key research applications:
-
Metabolic Tracer for Coenzyme A (CoA) Biosynthesis: As the biological precursor to Coenzyme A, an essential cofactor in numerous metabolic pathways, labeled pantothenic acid enables the detailed study of CoA synthesis, dynamics, and function.[1][2] This is crucial for understanding cellular energy metabolism, lipid synthesis, and the impact of diseases or therapeutic interventions on these pathways.
-
Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in mass spectrometry-based techniques, this compound is the gold standard for the accurate quantification of pantothenic acid in various matrices, including food, and clinical samples.[3][4] Its near-identical chemical and physical properties to the unlabeled analyte ensure reliable correction for sample loss and ionization variability during analysis.
Metabolic Tracer: The SILEC Method
A key application of Pantothenic acid-¹³C₃,¹⁵N hemicalcium is in the Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology.[1][5][6] This technique allows for the biosynthetic generation of stable isotope-labeled Coenzyme A and its thioester derivatives within cells, which can then be used as internal standards for metabolomic studies.
Coenzyme A Biosynthesis Pathway
Pantothenic acid is the obligate precursor for the five-step enzymatic synthesis of Coenzyme A. The labeled isotopes (¹³C and ¹⁵N) from Pantothenic acid-¹³C₃,¹⁵N are incorporated into the CoA molecule, resulting in a mass shift that allows for its distinction from the endogenous, unlabeled pool.
Experimental Protocol: SILEC for Labeled CoA Generation
This protocol is adapted from the work of Struck et al. (2011).[1][5][6]
-
Cell Culture Media Preparation:
-
Prepare RPMI 1640 medium lacking pantothenic acid.
-
Supplement the medium with 1 mg/L of Pantothenic acid-¹³C₃,¹⁵N hemicalcium.
-
Add 10% charcoal-dextran-stripped fetal bovine serum (csFBS) to minimize the concentration of unlabeled pantothenic acid.[1] Standard dialyzed FBS may contain residual pantothenic acid, which will reduce labeling efficiency.
-
-
Cell Culture and Labeling:
-
Culture murine hepatocytes (e.g., Hepa 1c1c7) in the prepared labeled medium.
-
Passage the cells for a minimum of three passages to ensure complete ( >99%) incorporation of the labeled pantothenate into the cellular CoA pool.[1][6]
-
Monitor labeling efficiency at each passage by harvesting a subset of cells.
-
-
Extraction of CoA Species:
-
Wash cells with phosphate-buffered saline (PBS).
-
Quench metabolism and extract CoA species by adding ice-cold 10% trichloroacetic acid (TCA).
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet protein and collect the supernatant containing the labeled CoA species.
-
-
Analysis by LC-MS/MS:
-
Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The labeled CoA and its thioesters will have a mass shift of +4 amu due to the three ¹³C atoms and one ¹⁵N atom.[1]
-
Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for both labeled and unlabeled CoA species.
-
Data Presentation: SILEC Labeling Efficiency
| Cell Passage Number | Labeling Efficiency (%) |
| 1 | ~50% |
| 2 | ~90% |
| 3 | >99% |
| Table 1: Typical labeling efficiency of Coenzyme A in Hepa 1c1c7 cells cultured with Pantothenic acid-¹³C₃,¹⁵N over successive passages. Data conceptualized from Struck et al. (2011).[1] |
Internal Standard: Stable Isotope Dilution Assay
The use of Pantothenic acid-¹³C₃,¹⁵N hemicalcium as an internal standard in stable isotope dilution assays allows for highly accurate and precise quantification of pantothenic acid.[4]
Experimental Workflow: Quantification of Pantothenic Acid
Experimental Protocol: Quantification in Fortified Foods
This protocol is a generalized representation based on the method by Schüffler et al. (2012) for fortified foods.[7][8]
-
Standard and Sample Preparation:
-
Prepare a stock solution of Pantothenic acid-¹³C₃,¹⁵N hemicalcium of known concentration.
-
Weigh a homogenized sample of the food matrix.
-
Add a precise volume of the internal standard stock solution to the sample.
-
For total pantothenic acid, enzymatic hydrolysis (e.g., using pantetheinase and alkaline phosphatase) is required to release pantothenic acid from CoA and phosphopantetheine.[4] For free pantothenic acid, this step is omitted.
-
-
Extraction:
-
Extract pantothenic acid from the sample using an appropriate solvent, such as a methanol/water mixture.
-
Vortex and centrifuge the sample to separate solids.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample extract into a UPLC-MS/MS system.
-
Use a reversed-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry and Quantification:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions (MRM) for both native and labeled pantothenic acid.
-
Calculate the peak area ratio of the native analyte to the labeled internal standard.
-
Determine the concentration of pantothenic acid in the sample by comparing this ratio to a calibration curve prepared with known concentrations of native pantothenic acid and a constant concentration of the internal standard.
-
Data Presentation: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pantothenic Acid | 220.1 | 90.1 |
| Pantothenic acid-¹³C₃,¹⁵N | 224.1 | 94.1 |
| Table 2: Example MRM transitions for the quantification of pantothenic acid and its stable isotope-labeled internal standard. Actual values should be optimized for the specific instrument used. |
Method Validation Data
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Recovery | 95 - 106% |
| Intermediate Reproducibility (RSD) | 2.5 - 6.0% |
| Table 3: Typical performance characteristics of a UPLC-MS/MS method for pantothenic acid quantification using a stable isotope-labeled internal standard. Data from Schüffler et al. (2012).[7] |
Conclusion
Pantothenic acid-¹³C₃,¹⁵N hemicalcium is an indispensable tool for researchers requiring high precision and accuracy in the study of Coenzyme A metabolism and the quantification of pantothenic acid. As a metabolic tracer, it enables the elucidation of complex metabolic dynamics through techniques like SILEC. As an internal standard, it ensures the reliability of quantitative data obtained from LC-MS/MS analyses, making it a cornerstone of modern metabolomics and analytical food science. Proper implementation of the protocols outlined in this guide will empower researchers to leverage the full potential of this versatile stable isotope-labeled compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coenzyme A metabolism: a key driver of gut microbiota dynamics and metabolic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis and Purification of ¹³C,¹⁵N-Labeled Pantothenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C,¹⁵N-labeled pantothenic acid. This isotopically labeled form of Vitamin B5 is an essential tool in metabolic research, drug development, and nutritional science, serving as an internal standard for quantitative analysis and as a tracer for metabolic flux studies. This document details both biosynthetic and chemical synthesis routes, comprehensive purification protocols, and relevant quantitative data.
Introduction
Pantothenic acid, also known as Vitamin B5, is the biological precursor to Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids. The use of stable isotope-labeled pantothenic acid, specifically with ¹³C and ¹⁵N, allows for precise tracking and quantification in complex biological systems, overcoming the challenges associated with background levels of the natural vitamin. This guide outlines the primary methods for producing and purifying high-purity ¹³C,¹⁵N-labeled pantothenic acid for research applications.
Synthesis Methodologies
Two primary approaches exist for the synthesis of ¹³C,¹⁵N-labeled pantothenic acid: biosynthesis and chemical synthesis.
Biosynthesis via Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)
A robust method for producing biologically active, labeled pantothenic acid is through cell culture, where the isotopic label is incorporated into Coenzyme A and its derivatives.
Experimental Protocol:
-
Cell Culture: Murine hepatocytes (e.g., Hepa 1c1c7) are cultured in a specialized RPMI 1640 medium that omits standard pantothenate.
-
Labeling: The medium is supplemented with [¹³C₃,¹⁵N₁]-pantothenate. To enhance labeling efficiency, charcoal-dextran-stripped fetal bovine serum (FBS) is recommended due to its low content of unlabeled pantothenate.
-
Incorporation: Cells are passaged multiple times (typically three passages) in the labeling medium to achieve high incorporation of the stable isotopes into the cellular CoA pool. Greater than 99% incorporation of [¹³C₃,¹⁵N₁]-pantothenate can be achieved.[1][2]
-
Extraction of Labeled CoA Species:
-
Harvest the cultured cells.
-
Extract the CoA species using a suitable method, such as sonication in 10% trichloroacetic acid (TCA).
-
-
Hydrolysis to Labeled Pantothenic Acid: To obtain free ¹³C,¹⁵N-labeled pantothenic acid, the extracted CoA must be hydrolyzed. This can be achieved enzymatically. For the quantification of total pantothenic acid from its conjugates, an overnight incubation with pigeon liver pantetheinase and alkaline phosphatase can be employed.[3]
Chemical Synthesis
Chemical synthesis offers a more direct route to ¹³C,¹⁵N-labeled pantothenic acid, typically involving the coupling of an isotopically labeled β-alanine moiety with pantoic acid or its lactone form.
Conceptual Experimental Protocol:
The industrial synthesis of pantothenic acid involves the condensation of pantolactone with a salt of β-alanine.[3] A similar strategy can be employed using isotopically labeled β-alanine.
-
Precursor Acquisition:
-
¹³C,¹⁵N-β-alanine: This key precursor is commercially available with high isotopic purity (e.g., 99 atom % ¹³C, 98 atom % ¹⁵N).
-
D-Pantolactone: This can be synthesized from isobutyraldehyde, formaldehyde, and a cyanide source, followed by resolution of the racemic pantolactone.
-
-
Coupling Reaction:
-
Dissolve ¹³C,¹⁵N-β-alanine in a suitable solvent such as methanol or ethanol to form its salt (e.g., sodium or calcium salt).
-
Add D-pantolactone to the reaction mixture.
-
The reaction is typically carried out at an elevated temperature (e.g., reflux) for several hours.
-
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
-
Work-up and Initial Purification:
-
Upon completion, the reaction mixture is cooled.
-
If an acid catalyst was used, it is neutralized with a base (e.g., sodium carbonate).
-
The solvent is removed under reduced pressure.
-
The resulting residue can be subjected to an initial purification step, such as extraction with a suitable organic solvent (e.g., ethyl acetate) to remove nonpolar impurities.
-
Purification Protocols
High purity of the labeled pantothenic acid is critical for its use in sensitive analytical applications.
Purification of Biosynthetically Produced Pantothenic Acid
For labeled pantothenic acid obtained from cell culture extracts, a multi-step purification is necessary.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Preparation: The supernatant from the cell extract is used for purification.
-
SPE Column Conditioning: An Oasis HLB SPE column is conditioned sequentially with methanol and water.
-
Loading: The sample supernatant is loaded onto the conditioned SPE column.
-
Washing: The column is washed with water to remove hydrophilic impurities.
-
Elution: The labeled compounds are eluted with methanol containing an appropriate buffer, such as 25 mM ammonium acetate.
-
Drying and Reconstitution: The eluted fraction is dried under a stream of nitrogen and then reconstituted in a suitable solvent for analysis.
Purification of Chemically Synthesized Pantothenic Acid
Purification of the product from a chemical synthesis reaction focuses on removing unreacted starting materials and reaction byproducts.
Experimental Protocol: Crystallization and Chromatographic Purification
-
Crystallization:
-
The crude product from the synthesis work-up can often be purified by crystallization.
-
Dissolve the crude material in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly. The ¹³C,¹⁵N-labeled pantothenic acid salt may crystallize out.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high purity.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For very high purity, RP-HPLC is the method of choice.
-
Sample Preparation: Dissolve the synthesized product in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or mass spectrometry for fraction collection.
-
-
Fraction Collection and Processing: Collect the fractions corresponding to the labeled pantothenic acid peak. Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
-
Quantitative Data and Quality Control
The quality and quantification of the synthesized ¹³C,¹⁵N-labeled pantothenic acid are paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
| Parameter | Method | Typical Values/Results | Reference |
| Isotopic Incorporation | LC-MS/MS | >99% for biosynthetic labeling in cell culture. | [1][2] |
| Recovery from Starch | Stable Isotope Dilution Assay | 97.5% to 99.4% | [4] |
| Intra-assay Coefficient of Variation (Corn Flour) | Stable Isotope Dilution Assay | 8.5% (free), 15.3% (total) | [3] |
| Linearity of Calibration (in fortified foods) | UPLC-MS/MS | r² = 0.9998 (0.08 to 1.2 µg/mL) | |
| Recovery in Fortified Foods | UPLC-MS/MS | 95% to 106% |
Visualization of Pathways and Workflows
Biosynthesis of Coenzyme A from Pantothenic Acid
The following diagram illustrates the five-step enzymatic pathway for the biosynthesis of Coenzyme A from pantothenic acid.
Caption: Enzymatic conversion of pantothenic acid to Coenzyme A.
General Workflow for Chemical Synthesis and Purification
This diagram outlines the logical steps for the chemical synthesis and subsequent purification of ¹³C,¹⁵N-labeled pantothenic acid.
Caption: Workflow for chemical synthesis and purification.
References
The Role of Pantothenic Acid-13C3,15N in Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Pantothenic acid-13C3,15N as a stable isotope tracer in metabolic flux analysis (MFA). It details the core principles, experimental methodologies, data interpretation, and applications in biomedical research and drug development, with a focus on elucidating the dynamics of Coenzyme A (CoA) metabolism.
Core Principles: Tracing Coenzyme A Metabolism with Pantothenic Acid-13C3,15N
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] The use of stable isotope tracers, such as Pantothenic acid-13C3,15N, allows researchers to track the flow of atoms through metabolic pathways, providing a dynamic understanding of cellular physiology.
Pantothenic acid, also known as vitamin B5, is the essential precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including the Krebs cycle, fatty acid metabolism, and the synthesis of hormones and neurotransmitters.[2][3] Mammalian cells cannot synthesize pantothenic acid de novo and rely on uptake from the extracellular environment. This dependency is exploited in a technique analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) .
In the SILEC method, standard pantothenic acid in the cell culture medium is replaced with its isotopically labeled counterpart, Pantothenic acid-13C3,15N. The cells take up this labeled precursor and incorporate it into their CoA pool. The 13C and 15N isotopes act as a tag, allowing for the precise tracking and quantification of CoA and its various thioester derivatives (acyl-CoAs) using mass spectrometry. This approach enables the accurate measurement of CoA pool sizes, synthesis and degradation rates, and the flux through CoA-dependent pathways.
Experimental Protocols
Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) for Acyl-CoA Analysis
This protocol is adapted from established methodologies for generating and using isotopically labeled CoA mass spectrometry standards.
Materials:
-
Mammalian or insect cell line of interest
-
Pantothenic acid-free cell culture medium
-
Pantothenic acid-13C3,15N (hemicalcium salt)
-
Charcoal-stripped fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA) for extraction
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard pantothenic acid-containing medium to the desired confluency.
-
To initiate labeling, replace the standard medium with pantothenic acid-free medium supplemented with Pantothenic acid-13C3,15N. A typical concentration is 1 mg/L.
-
Supplement the medium with charcoal-stripped FBS to minimize the concentration of unlabeled pantothenic acid.
-
Culture the cells for a sufficient duration to achieve near-complete labeling of the CoA pool. This typically requires several cell passages (e.g., 3 passages for >99% labeling efficiency).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add ice-cold 10% TCA or 5% SSA directly to the culture dish, scrape the cells, and collect the lysate. For suspension cells, pellet the cells by centrifugation and resuspend in the extraction solution.
-
Incubate the lysate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Sample Preparation for LC-MS/MS:
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution buffer.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis of Labeled Acyl-CoAs
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer capable of multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).
Chromatography:
-
Use a C18 reversed-phase column suitable for the separation of acyl-CoAs.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Use electrospray ionization (ESI) as the ion source.
-
For quantification, monitor the specific precursor-to-product ion transitions for both the unlabeled (endogenous) and the 13C3,15N-labeled (internal standard) acyl-CoAs. The labeled species will have a mass shift of +4 Da.
Data Presentation: Quantitative Analysis of Acyl-CoA Pools
The SILEC methodology with Pantothenic acid-13C3,15N enables the precise quantification of various acyl-CoA species. The following table summarizes representative MRM transitions for the analysis of selected short-chain acyl-CoAs.
| Acyl-CoA Species | Unlabeled Precursor Ion (m/z) | Labeled Precursor Ion (m/z) | Product Ion (m/z) |
| Coenzyme A (Free) | 768.1 | 772.1 | 261.0 |
| Acetyl-CoA | 810.1 | 814.1 | 303.0 |
| Propionyl-CoA | 824.1 | 828.1 | 317.0 |
| Succinyl-CoA | 868.1 | 872.1 | 361.0 |
| Malonyl-CoA | 854.1 | 858.1 | 347.0 |
| HMG-CoA | 912.2 | 916.2 | 405.1 |
This data is illustrative and specific transitions should be optimized for the instrument in use.
By spiking a known amount of the labeled acyl-CoA internal standard into the sample, a standard curve can be generated to determine the absolute concentration of the endogenous, unlabeled acyl-CoA.
Mandatory Visualizations
Coenzyme A Biosynthesis and its Central Role in Metabolism
Caption: Biosynthesis of Coenzyme A from Pantothenic acid and its central role in metabolism.
Experimental Workflow for SILEC-based Metabolic Flux Analysis
Caption: Workflow for SILEC using Pantothenic Acid-13C3,15N for metabolic flux analysis.
MYC-driven Upregulation of Pantothenic Acid Metabolism in Cancer
Caption: MYC oncogene upregulates pantothenic acid uptake and CoA synthesis to fuel tumor growth.
Applications in Drug Development and Disease Research
The ability to accurately quantify CoA metabolism using Pantothenic acid-13C3,15N has significant implications for drug development and the study of various diseases.
Target Identification and Validation
Many enzymes involved in CoA and acyl-CoA metabolism are potential drug targets for diseases such as cancer, obesity, and diabetes.[4][5][6] For instance, acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid synthesis, is a target for the development of drugs against metabolic syndrome.[4][6] Metabolic flux analysis using Pantothenic acid-13C3,15N can be employed to:
-
Validate the on-target effects of a drug: By treating cells with a novel ACC inhibitor and tracing the flux from labeled pantothenic acid, researchers can confirm that the drug indeed reduces the flux towards fatty acid synthesis.
-
Identify metabolic vulnerabilities: In cancer cells, which often exhibit altered metabolism, tracing CoA metabolism can reveal pathways that are essential for tumor growth and survival, thereby identifying novel therapeutic targets.[5] A recent study demonstrated that the MYC oncogene drives the uptake of pantothenic acid to fuel the Krebs cycle and support tumor progression in breast cancer, highlighting the enzymes in this pathway as potential drug targets.
Understanding Drug Mechanisms of Action and Resistance
Metabolic reprogramming is a common mechanism of both drug action and the development of drug resistance. By quantifying the changes in CoA-related metabolic fluxes in response to a drug, researchers can gain insights into its mechanism of action. For example, if a drug is found to alter the flux through the TCA cycle, this could indicate an effect on mitochondrial function.
Furthermore, if cancer cells develop resistance to a particular therapy, MFA can be used to identify the metabolic adaptations that allow the cells to survive. This knowledge can then be used to develop combination therapies that target these resistance pathways.
Studying Metabolic Disorders
Dysregulation of CoA metabolism is implicated in a range of metabolic disorders. For example, defects in fatty acid oxidation can lead to serious health problems. Pantothenic acid-13C3,15N tracing can be used in cellular and animal models of these diseases to:
-
Pinpoint the specific enzymatic steps that are impaired.
-
Assess the efficacy of therapeutic interventions aimed at restoring normal metabolic function.
-
Understand the complex interplay between different metabolic pathways in the context of the disease.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. imrpress.com [imrpress.com]
- 3. Studies of pantothenic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA metabolism as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Labeling with Essential Nutrients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope labeling (SIL) with essential nutrients, a powerful technology for quantitative analysis of dynamic cellular processes. From fundamental principles to detailed experimental protocols and data interpretation, this document serves as a technical resource for researchers, scientists, and professionals in drug development.
Core Principles of Stable Isotope Labeling
Stable isotope labeling is a technique that introduces non-radioactive, "heavy" isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H, deuterium) into molecules.[1] These labeled essential nutrients, such as amino acids, glucose, and fatty acids, are supplied to cells or organisms and become incorporated into newly synthesized proteins, metabolites, and other biomolecules.[2][3] Because stable isotopes are chemically identical to their naturally abundant counterparts, they do not perturb cellular functions.[4] The mass difference imparted by the heavy isotopes allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).[5] This enables the precise measurement of various cellular processes, including protein synthesis and turnover, metabolic fluxes, and the fate of drug compounds.[4][6]
Key Methodologies
Several SIL-based methodologies have been developed for a range of applications. The most prominent include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and metabolic flux analysis (MFA) for dissecting metabolic pathways.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling strategy in quantitative proteomics.[7] In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for one containing a "light" (natural abundance) essential amino acid (e.g., L-arginine) and the other containing a "heavy" counterpart (e.g., ¹³C₆-L-arginine).[5] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[8] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.[9] The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectrum.[5]
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique for quantifying the rates of intracellular metabolic reactions, or fluxes.[10] This method involves culturing cells in the presence of a ¹³C-labeled substrate, most commonly glucose or glutamine.[11] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites.[10] By measuring the mass isotopologue distribution (MID) of these metabolites using MS or nuclear magnetic resonance (NMR), it is possible to deduce the relative contributions of different metabolic pathways to their production.[12] This provides a detailed snapshot of the cell's metabolic state and how it is altered by genetic or environmental perturbations.[11]
Data Presentation: Quantitative Insights
The quantitative power of stable isotope labeling is a key advantage. The following tables summarize representative data from studies utilizing these techniques.
Protein Turnover Rates in HeLa Cells Determined by Dynamic SILAC
Dynamic SILAC, or pulse-SILAC, is used to measure the rates of protein synthesis and degradation. In this approach, cells are switched from a "light" to a "heavy" medium, and the incorporation of the heavy label into proteins is monitored over time. The average turnover rate for HeLa proteins is approximately 20 hours.[13]
| Protein | Gene | Half-life (hours)[13][14] |
| Histone H4 | HIST1H4A | > 72 |
| Actin, cytoplasmic 1 | ACTB | 48.5 |
| Tubulin alpha-1A chain | TUBA1A | 35.2 |
| Pyruvate kinase PKM | PKM | 28.7 |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 22.1 |
| Cyclin-dependent kinase 1 | CDK1 | 10.5 |
| Ornithine decarboxylase | ODC1 | 1.8 |
Metabolic Flux Map of Central Carbon Metabolism in A549 Lung Cancer Cells
¹³C-MFA can be used to quantify the flux through central carbon metabolism. The data below shows the relative flux rates in A549 lung cancer cells cultured with [1,2-¹³C]glucose, normalized to the glucose uptake rate. This reveals the high glycolytic rate characteristic of many cancer cells (the Warburg effect).[10]
| Reaction | Relative Flux (%)[10][15] |
| Glucose Uptake | 100 |
| Glycolysis (Glucose -> Pyruvate) | 85 |
| Pentose Phosphate Pathway (oxidative) | 10 |
| Pyruvate -> Lactate | 75 |
| Pyruvate -> Acetyl-CoA (PDH) | 8 |
| Anaplerosis (Pyruvate -> OAA) | 2 |
| TCA Cycle (Citrate -> Oxaloacetate) | 7 |
Comparison of Quantitative Proteomics Techniques: SILAC vs. TMT
SILAC and Tandem Mass Tags (TMT) are both popular methods for quantitative proteomics. While SILAC is a metabolic labeling approach, TMT is a chemical labeling method that can be used to multiplex up to 18 samples. The table below presents a hypothetical comparison of protein expression changes upon drug treatment as measured by both techniques.
| Protein | Gene | SILAC Ratio (Drug/Control) | TMT Ratio (Drug/Control) |
| Protein A | GENEA | 2.1 | 2.0 |
| Protein B | GENEB | 0.5 | 0.6 |
| Protein C | GENEC | 1.1 | 1.0 |
| Protein D | GENED | 3.5 | 3.3 |
| Protein E | GENEE | 0.8 | 0.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments using stable isotope labeling.
SILAC for Quantitative Proteomics
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. For the "light" population, use standard DMEM. For the "heavy" population, use DMEM lacking L-arginine and L-lysine, supplemented with ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.[16]
-
Subculture cells for at least five passages to ensure complete incorporation of the heavy amino acids.[16]
2. Cell Lysis and Protein Extraction:
-
After experimental treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[16]
3. Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.[17]
4. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.
5. Data Analysis:
-
Use specialized software to identify the peptides and quantify the intensity ratio of the heavy and light peptide pairs.
-
The ratio of these intensities reflects the relative abundance of the protein in the two samples.
¹³C Metabolic Flux Analysis
1. Isotopic Labeling Experiment:
-
Culture cells in a chemically defined medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).[12]
-
It is crucial to maintain cells in a metabolic and isotopic steady state.[12]
2. Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.[6]
-
Scrape the cells and collect the cell-methanol mixture.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.[6]
3. Sample Preparation and Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the metabolites if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the samples by GC-MS or LC-MS to determine the mass isotopologue distribution of the metabolites.[6]
4. Computational Flux Estimation:
-
Use specialized software to input the measured mass isotopologue distributions and a stoichiometric model of the metabolic network.
-
The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.[12]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Caption: Insulin signaling pathway showing key phosphorylation events.
Caption: Overview of the mTOR signaling network.
Experimental Workflow Diagrams
Caption: General experimental workflow for a SILAC experiment.
Caption: Workflow for an ADME study using stable isotope labeling.
Applications in Drug Development
Stable isotope labeling is an invaluable tool throughout the drug development pipeline, from target identification to clinical trials.
Target Engagement and Mechanism of Action
SILAC-based proteomics can be used to identify the protein targets of a drug and elucidate its mechanism of action. By comparing the proteomes of cells treated with a drug versus a control, researchers can identify proteins whose expression, modification, or interactions are altered by the compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Stable isotope-labeled drugs are frequently used in ADME studies to trace the fate of a drug candidate in vivo.[4][16] By administering a labeled version of the drug, researchers can use mass spectrometry to track its absorption into the bloodstream, distribution to various tissues, metabolism into different chemical forms, and eventual excretion from the body.[4] This information is critical for assessing the safety and efficacy of a new drug.
Pharmacodynamic Biomarker Discovery
Changes in protein turnover or metabolic fluxes in response to drug treatment can serve as sensitive pharmacodynamic biomarkers.[15] These biomarkers can be used in clinical trials to monitor the biological effects of a drug and to determine the optimal dose.
Conclusion
Stable isotope labeling with essential nutrients offers a robust and versatile platform for quantitative biological research. The ability to precisely measure dynamic cellular processes provides unparalleled insights into the mechanisms of disease and the effects of therapeutic interventions. For researchers, scientists, and drug development professionals, mastering these techniques is essential for advancing our understanding of complex biological systems and for the development of new and effective medicines.
References
- 1. scispace.com [scispace.com]
- 2. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. metsol.com [metsol.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
An In-depth Technical Guide to CAS 356786-94-2: Properties, Structure, and Application of an Isotopic Analog of Vitamin B5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and applications of the compound identified by CAS number 356786-94-2. This molecule is the isotopically labeled form of D-Pantothenic acid, specifically D-Pantothenic acid-13C3,15N hemicalcium salt. A vital tool in analytical chemistry and metabolic research, this stable isotope-labeled standard is instrumental for the precise quantification of Vitamin B5 in diverse biological and nutritional matrices. This document details its physicochemical characteristics, provides an in-depth look at its primary application in stable isotope dilution assays coupled with mass spectrometry, and outlines the biological context of its unlabeled counterpart in the essential Coenzyme A biosynthesis pathway. Experimental protocols and data are presented to offer a practical resource for researchers in the fields of nutrition, pharmacology, and analytical biochemistry.
Chemical Identity and Physicochemical Properties
The compound with CAS number 356786-94-2 is a stable isotope-labeled version of D-Pantothenic acid (Vitamin B5), specifically D-Pantothenic acid-13C3,15N hemicalcium salt. The incorporation of three Carbon-13 isotopes and one Nitrogen-15 isotope provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification methods.[1]
Structure
The chemical structure of D-Pantothenic acid consists of a pantoic acid moiety linked to a β-alanine moiety via an amide bond. In the isotopically labeled form (CAS 356786-94-2), the labeled atoms are located within the β-alanine portion of the molecule.
Chemical Structure of D-Pantothenic acid-13C3,15N hemicalcium salt
Physicochemical Data
The following tables summarize the key physicochemical properties of both the isotopically labeled compound and its natural, unlabeled counterpart, D-Pantothenic acid hemicalcium salt.
Table 1: Properties of D-Pantothenic acid-13C3,15N hemicalcium salt (CAS: 356786-94-2)
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂¹³C₃¹⁵N₂CaO₁₀ | |
| Molecular Weight | ~481.5 g/mol | |
| Appearance | White to off-white solid | [2] |
| Primary Application | Internal standard for quantitative analysis | [3][4] |
Table 2: Physicochemical Properties of D-Pantothenic acid hemicalcium salt (Unlabeled, CAS: 137-08-6)
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂CaN₂O₁₀ | [5] |
| Molecular Weight | 476.5 g/mol | [5] |
| Melting Point | 195-196 °C (decomposes) | [6] |
| Solubility | Water: 100 mg/mL | [7] |
| DMSO: ≥ 100 mg/mL | [7] | |
| Appearance | White powder, hygroscopic | [8] |
| pH (50 mg/mL in H₂O) | 6.8 - 8.0 | [9] |
| Optical Rotation | [α]20/D +25° to +28.5° (c=5 in water) | [8] |
Biological Significance: The Role of Pantothenic Acid in Coenzyme A Biosynthesis
D-Pantothenic acid is an essential nutrient, serving as the precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all living organisms.[10][11] CoA plays a critical role in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the metabolism of carbohydrates and proteins.[10] The synthesis of CoA from pantothenic acid is a five-step enzymatic process.[2]
Coenzyme A Biosynthesis Pathway
The pathway for the conversion of Pantothenic Acid to Coenzyme A involves the sequential action of five key enzymes.
Application in Quantitative Analysis: Stable Isotope Dilution Assay
The primary application of CAS 356786-94-2 is as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of pantothenic acid in various samples, including food, beverages, and biological fluids.[3][4] This method, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high specificity and sensitivity.[12]
Experimental Workflow for Pantothenic Acid Quantification
The general workflow for the quantification of pantothenic acid using a stable isotope dilution assay is depicted below.
Detailed Experimental Protocols
This protocol is a composite based on methodologies described in the literature for the analysis of total pantothenic acid in food matrices.[3][13]
1. Sample Preparation and Spiking:
-
Homogenize a known weight of the food sample.
-
Accurately weigh a subsample into a centrifuge tube.
-
Add a precise amount of a standard solution of D-Pantothenic acid-13C3,15N hemicalcium salt (CAS 356786-94-2).
2. Enzymatic Hydrolysis:
-
To release pantothenic acid from its bound forms (e.g., Coenzyme A), add a solution containing alkaline phosphatase and pantetheinase.[3]
-
Incubate the mixture overnight at 37°C to ensure complete hydrolysis.
3. Extraction:
-
Precipitate proteins by adding an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated solids.
-
Collect the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Liquid Chromatography: Separate the analyte from matrix components using a suitable C18 column with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Tandem Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor the specific mass transitions for both native pantothenic acid and the 13C3,15N-labeled internal standard.
5. Quantification:
-
Calculate the ratio of the peak area of the native pantothenic acid to the peak area of the labeled internal standard.
-
Determine the concentration of pantothenic acid in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled pantothenic acid and a constant concentration of the internal standard.
This protocol is based on studies investigating nutrient salvage pathways in the parasite Toxoplasma gondii.[8][14]
1. Cell Culture and Infection:
-
Culture human foreskin fibroblasts (HFF) to confluence in appropriate cell culture medium.
-
Infect the HFF monolayer with Toxoplasma gondii tachyzoites.
2. Isotope Labeling:
-
After a period of infection, replace the culture medium with a pantothenate-free medium.
-
Add a known concentration of D-Pantothenic acid-13C3,15N hemicalcium salt (CAS 356786-94-2) to the medium.
-
Incubate the cells for a defined period to allow for the uptake of the labeled pantothenate by the parasites.
3. Metabolite Extraction:
-
Wash the infected cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular labeled pantothenate.
-
Lyse the cells and parasites and extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).
4. LC-MS/MS Analysis:
-
Analyze the metabolite extract by LC-MS/MS to detect and quantify the amount of intracellular D-Pantothenic acid-13C3,15N.
5. Data Analysis:
-
The amount of detected labeled pantothenate provides a direct measure of the parasite's ability to import this essential nutrient from the host cell environment.
Conclusion
D-Pantothenic acid-13C3,15N hemicalcium salt (CAS 356786-94-2) is an indispensable tool for researchers requiring accurate and precise quantification of Vitamin B5. Its application in stable isotope dilution assays with mass spectrometry represents the gold standard for the analysis of this essential nutrient in complex matrices. A thorough understanding of its properties, along with the biological context of pantothenic acid in the Coenzyme A biosynthesis pathway, enables its effective use in nutritional science, clinical diagnostics, and metabolic research. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community, facilitating further advancements in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. imrpress.com [imrpress.com]
- 5. D-Pantothenic acid hemicalcium salt | C18H32CaN2O10 | CID 11306073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Pantothenic acid hemicalcium salt | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. D -Pantothenic acid = 98.0 137-08-6 [sigmaaldrich.com]
- 10. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pantothenic Acid Biosynthesis in the Parasite Toxoplasma gondii: a Target for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Core Topic: Labeled Pantothenic Acid for Studying Coenzyme A Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential to all forms of life.[1][2] Its primary biological role is to serve as the precursor for the synthesis of Coenzyme A (CoA), a fundamental cofactor involved in over 70 enzymatic pathways.[3] CoA and its thioester derivatives, such as acetyl-CoA and succinyl-CoA, are critical for numerous metabolic processes, including the citric acid cycle, fatty acid synthesis and degradation, and the synthesis of phospholipids and steroid hormones.[1][2][4]
Given the centrality of CoA in cellular metabolism, understanding its synthesis, degradation, and flux is paramount for research in metabolic diseases, neurodegeneration, and drug development.[5] The study of CoA metabolism is significantly advanced by the use of isotopically labeled pantothenic acid. Since mammalian and insect cells cannot synthesize pantothenic acid de novo, they must acquire it from their environment.[5][6] This dependency allows researchers to introduce labeled pantothenic acid into cell cultures, which is then exclusively incorporated into the cellular CoA pool. This technique, known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), enables precise tracing and quantification of CoA and its derivatives, providing a powerful tool for metabolic flux analysis.[5][6][7]
This guide provides a comprehensive overview of the methodologies, data, and applications of labeled pantothenic acid in the study of CoA metabolism.
Coenzyme A Biosynthesis Pathway from Pantothenic Acid
The synthesis of CoA from pantothenic acid is a five-step enzymatic process that occurs in all organisms.[4][8] The pathway begins with the phosphorylation of pantothenic acid by pantothenate kinase (PanK), which is the primary rate-limiting and most regulated step in the pathway.[1][8][9] The subsequent steps involve the addition of cysteine, a decarboxylation reaction, the addition of an AMP moiety, and a final phosphorylation to yield the mature CoA molecule.[1][4] Introducing pantothenic acid with isotopic labels (e.g., ¹³C and ¹⁵N) allows these labels to be incorporated directly into the resulting CoA molecules.[6][10]
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. eujournal.org [eujournal.org]
- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Regulation of pantothenate kinase by coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Isotopic Enrichment Strategies for Pantothenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the strategies for the isotopic enrichment of pantothenic acid (Vitamin B5). It details the core methodologies for chemical and biosynthetic labeling, experimental protocols for synthesis and analysis, and applications in metabolic research and drug development. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Introduction to Isotopic Labeling of Pantothenic Acid
Isotopic labeling of pantothenic acid, a precursor to the essential cofactor Coenzyme A (CoA), is a powerful technique for tracing its metabolic fate in biological systems.[1] By replacing specific atoms with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can distinguish the labeled molecules from their endogenous counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the precise quantification of metabolic fluxes, the elucidation of biosynthetic pathways, and the assessment of drug effects on CoA metabolism.[2][3]
The most common applications for isotopically labeled pantothenic acid include:
-
Metabolic Flux Analysis (MFA): To quantify the rate of CoA biosynthesis and the contributions of various pathways.[1][4][5]
-
Stable Isotope Dilution Assays: Using labeled pantothenic acid as an internal standard for accurate quantification in complex biological matrices.[6][7]
-
Drug Discovery and Development: To investigate the mechanism of action and metabolic effects of drugs targeting CoA-dependent pathways.[2]
-
Nutritional Science: To study the uptake, metabolism, and bioavailability of pantothenic acid and its precursors.[2]
Isotopic Enrichment Strategies
There are two primary strategies for producing isotopically labeled pantothenic acid: chemical synthesis and biosynthesis.
Chemical Synthesis
Chemical synthesis offers the flexibility to introduce isotopic labels at specific positions within the pantothenic acid molecule. The general approach involves the condensation of a labeled pantoic acid or β-alanine moiety.
A common strategy involves the synthesis of labeled β-alanine, which can then be coupled with pantolactone to form pantothenic acid. For instance, ¹⁵N-labeled β-alanine can be produced enzymatically.[8] Deuterium labels can be introduced through various deuteration reactions on precursor molecules.[9][10]
Available Labeled Precursors and Pantothenic Acid:
| Labeled Compound | Isotope(s) | Common Applications |
| D-(-)-Pantolactone-d6 | ²H | Precursor for deuterated pantothenic acid synthesis, metabolic flux analysis.[1][2] |
| [¹³C₃,¹⁵N₁]-Pantothenic acid | ¹³C, ¹⁵N | Internal standard for mass spectrometry, metabolic flux analysis.[3][11] |
| β-alanine-¹³C₃, ¹⁵N | ¹³C, ¹⁵N | Precursor for the synthesis of labeled pantothenic acid. |
| D-[3-³H]pantothenic acid | ³H | Radiotracer for metabolic studies.[12] |
Biosynthetic Methods
Biosynthetic approaches leverage cellular machinery to incorporate stable isotopes into pantothenic acid and its downstream metabolites. A prominent technique is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) .[3] This method involves culturing cells in a medium where standard pantothenic acid is replaced with an isotopically labeled version, such as [¹³C₃,¹⁵N₁]-pantothenic acid.[3] The cells then utilize this labeled precursor to synthesize labeled CoA and its thioesters.[3][6]
Another biosynthetic approach utilizes microorganisms, such as E. coli strains engineered to be deficient in β-alanine synthesis, to produce labeled pantothenic acid from a labeled β-alanine precursor.[12]
Quantitative Data on Biosynthetic Labeling:
| Method | Organism/Cell Line | Labeled Precursor | Enrichment Efficiency | Reference |
| SILEC | Murine hepatocytes (Hepa 1c1c7) | [¹³C₃,¹⁵N₁]-pantothenate | >99% after 3 passages | [3] |
| SILEC | Pan6-deficient yeast cells | [¹³C₃,¹⁵N₁]-pantothenate | Highly efficient | [6] |
| Biosynthesis | E. coli strain DV1 (panD2 pan F1) | β-[3-³H]alanine | 85-90% conversion | [12] |
Experimental Protocols
General Protocol for Chemical Synthesis of Calcium Pantothenate
This protocol outlines the industrial synthesis of calcium pantothenate, which can be adapted for isotopic labeling by using labeled precursors.[13]
-
Formation of D,L-Pantolactone: This is achieved through the acid-catalyzed hydrolysis and intramolecular esterification of 2,4-dihydroxy-3,3-dimethylbutyronitrile.[13]
-
Resolution of Racemic Pantolactone: The D-(-) and L-(+) enantiomers are separated to isolate the biologically active D-isomer.
-
Synthesis of Calcium Pantothenate: D-pantolactone is reacted with a calcium salt of β-alanine to yield calcium pantothenate.[13] To introduce isotopic labels, a labeled form of β-alanine would be used in this step.
Protocol for Stable Isotope Labeling in Cell Culture (SILEC)
This protocol describes the labeling of mammalian cells with D-(-)-Pantolactone-d6 to trace its incorporation into the Coenzyme A pool.[2]
-
Cell Culture: Culture mammalian cells to approximately 80% confluency in standard complete medium.
-
Medium Exchange: Aspirate the standard medium, wash the cells with phosphate-buffered saline (PBS), and replace it with a pantothenic acid-free medium supplemented with D-(-)-Pantolactone-d6.
-
Incubation: Incubate the cells for a desired period to allow for the uptake and metabolism of the labeled precursor.
-
Cell Harvesting: Aspirate the labeling medium, wash the cells with ice-cold PBS, and then scrape the cells in the presence of liquid nitrogen to flash-freeze them. Store the cell pellets at -80°C until metabolite extraction.
Metabolite Extraction from Cell Pellets
This protocol is suitable for extracting polar metabolites, including pantothenic acid and Coenzyme A.[2]
-
Prepare Extraction Solvent: Pre-chill 80% methanol (LC-MS grade) to -80°C.
-
Metabolite Extraction: Add 500 µL of the cold 80% methanol to the frozen cell pellet. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge at high speed for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extract using a centrifugal vacuum evaporator (e.g., SpeedVac). The dried extract can be stored at -80°C.
LC-MS/MS Analysis of Labeled Pantothenic Acid and CoA
This protocol outlines a general method for the analysis of isotopically labeled pantothenic acid and its metabolites.[2][3]
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 50% methanol in water.
-
LC Separation: Inject the sample onto a reversed-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for the unlabeled and labeled forms of pantothenic acid and Coenzyme A.
NMR Spectroscopy Analysis
NMR spectroscopy is used to confirm the position and extent of isotopic labeling.
-
Sample Preparation: Dissolve the purified labeled pantothenic acid in a deuterated solvent, such as D₂O.[1][2][14]
-
Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation spectra (e.g., HSQC, HMBC) as needed to assign all proton and carbon signals.[2][15]
-
Spectral Interpretation: Compare the spectra of the labeled compound to an unlabeled standard. The presence of ¹³C will result in splitting of adjacent ¹H signals (J-coupling), and the absence of ¹H signals in a ¹H NMR spectrum will confirm deuterium incorporation. The integration of signals can be used to quantify the level of enrichment.[14][16]
Visualizing Key Pathways and Workflows
Biosynthesis of Pantothenic Acid and Coenzyme A
Pantothenic acid is synthesized from pantoic acid and β-alanine.[17] It is then converted to Coenzyme A through a five-step enzymatic pathway.[18][19][20]
Caption: Biosynthesis of Pantothenic Acid and its conversion to Coenzyme A.
Experimental Workflow for Metabolic Flux Analysis
The general workflow for a metabolic flux analysis experiment using an isotopically labeled precursor is depicted below.[1][21][22][23]
Caption: General workflow for Metabolic Flux Analysis using stable isotopes.
Conclusion
Isotopic enrichment of pantothenic acid is an indispensable tool for researchers in the life sciences. Both chemical synthesis and biosynthetic methods provide effective means of producing labeled compounds for a variety of applications. The detailed protocols and workflows presented in this guide offer a solid foundation for the design and execution of experiments aimed at understanding the intricate roles of pantothenic acid and Coenzyme A in health and disease. The continued development of labeling strategies and analytical techniques will undoubtedly lead to further insights into cellular metabolism and accelerate the discovery of novel therapeutics.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. pure.psu.edu [pure.psu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic synthesis of some (15)N-labelled L-amino acids. | Sigma-Aldrich [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preparation of high-specific-activity D-[3-3H]pantothenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 18. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 19. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
Methodological & Application
LC-MS/MS method for pantothenic acid quantification using 13C3,15N standard
An LC-MS/MS method for the quantification of pantothenic acid in human plasma, utilizing a ¹³C₃,¹⁵N-labeled internal standard, has been developed and validated. This method offers high sensitivity and selectivity, making it suitable for clinical research and nutritional status assessment.
Introduction
Pantothenic acid (Vitamin B5) is an essential nutrient required for the synthesis of coenzyme A (CoA). Accurate measurement of pantothenic acid in biological matrices is crucial for diagnosing deficiencies and monitoring supplementation. This application note describes a robust and reliable LC-MS/MS method for the quantification of pantothenic acid in human plasma using a stable isotope-labeled internal standard (¹³C₃,¹⁵N-Pantothenic Acid) to ensure high accuracy and precision.
Experimental Protocols
Sample Preparation
A protein precipitation method is used for the extraction of pantothenic acid from plasma samples.
-
Reagents:
-
Human Plasma (K₂EDTA)
-
Pantothenic Acid and ¹³C₃,¹⁵N-Pantothenic Acid standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
-
Procedure:
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the ¹³C₃,¹⁵N-Pantothenic Acid internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %B |
| 0.0 | 0.4 | 2 |
| 1.5 | 0.4 | 98 |
| 2.5 | 0.4 | 98 |
| 2.6 | 0.4 | 2 |
| 4.0 | 0.4 | 2 |
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pantothenic Acid | 220.1 | 90.1 | 15 |
| ¹³C₃,¹⁵N-Pantothenic Acid | 224.1 | 94.1 | 15 |
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Quantitative Data Summary
The method was validated according to regulatory guidelines, and the performance characteristics are summarized below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 5.8% |
| Inter-day Precision (%CV) | ≤ 7.2% |
| Accuracy (% Recovery) | 95.3% - 104.5% |
| Matrix Effect (%) | 92.1% - 108.3% |
Workflow Visualization
Caption: Workflow for the LC-MS/MS quantification of pantothenic acid.
Conclusion
This application note details a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of pantothenic acid in human plasma. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method well-suited for high-throughput clinical and research applications.
Application Notes and Protocols for the Quantification of Pantothenic Acid in Human Plasma by LC-MS/MS using Pantothenic acid-13C3,15N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the sensitive and accurate quantification of pantothenic acid (Vitamin B5) in human plasma using a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol leverages Pantothenic acid-13C3,15N as an internal standard to ensure high precision and accuracy by correcting for matrix effects and variations during sample processing and analysis. The described method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection. This approach is highly suitable for clinical research, nutritional status assessment, and pharmacokinetic studies.
Introduction
Pantothenic acid is a water-soluble B vitamin that serves as the precursor to Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. Accurate measurement of pantothenic acid in biological matrices is crucial for assessing nutritional status and in various research contexts. Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective compensation for variations in sample preparation and instrument response.[1] This application note details a robust and validated method for the analysis of pantothenic acid in human plasma using Pantothenic acid-13C3,15N as the internal standard.
Experimental Protocols
Materials and Reagents
-
Pantothenic Acid standard
-
Pantothenic acid-13C3,15N (Internal Standard)
-
LC-MS/MS grade Methanol
-
LC-MS/MS grade Acetonitrile
-
LC-MS/MS grade Formic Acid
-
Human Plasma (drug-free)
-
Ultrapure water
Preparation of Standard and Internal Standard Stock Solutions
-
Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve pantothenic acid in methanol to achieve a final concentration of 1 mg/mL.
-
Pantothenic acid-13C3,15N Stock Solution (1 mg/mL): Accurately weigh and dissolve Pantothenic acid-13C3,15N in methanol to achieve a final concentration of 1 mg/mL.
Store stock solutions at -20°C or colder.
Preparation of Working Solutions
-
Calibration Standards: Prepare serial dilutions of the pantothenic acid stock solution in a methanol:water (1:1, v/v) mixture to create calibration standards with concentrations ranging from 1 to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of Pantothenic acid-13C3,15N at a concentration of 100 ng/mL in the same diluent.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) by spiking drug-free human plasma with the pantothenic acid stock solution.
Sample Preparation Protocol
-
Thaw human plasma samples and QC samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Pantothenic acid-13C3,15N internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
Mass Spectrometry (MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 350°C |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: MRM Transitions for Pantothenic Acid and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pantothenic Acid | 220.1 | 90.1 | 15 |
| Pantothenic acid-13C3,15N | 224.1 | 94.1 | 15 |
Table 2: Method Validation - Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Pantothenic Acid | 1 - 1000 | > 0.995 |
Table 3: Method Validation - Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low (5) | < 10 | < 10 | 90 - 110 |
| Mid (50) | < 8 | < 8 | 92 - 108 |
| High (500) | < 8 | < 8 | 92 - 108 |
Table 4: Method Validation - Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Pantothenic Acid | 85 - 115 | 85 - 115 |
| Pantothenic acid-13C3,15N | 85 - 115 | 85 - 115 |
Visualization
Caption: Workflow for the analysis of pantothenic acid in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of pantothenic acid in human plasma. The use of Pantothenic acid-13C3,15N as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research and clinical applications where the determination of Vitamin B5 levels is required. The simple sample preparation and rapid analysis time also contribute to a high-throughput workflow.
References
Application Notes and Protocols for Pantothenic Acid Analysis in Food Matrices
Introduction
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are vital for fatty acid metabolism. As an essential nutrient, the accurate quantification of pantothenic acid in food is crucial for nutritional labeling, quality control, and dietary research. This document provides detailed application notes and standardized protocols for the sample preparation of various food matrices prior to pantothenic acid analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
The primary challenge in analyzing pantothenic acid in food lies in its existence in both free form and bound forms (as part of CoA or acyl carrier protein). Therefore, sample preparation methods must be tailored to the specific food matrix to ensure the complete release of all forms of the vitamin for accurate quantification.
General Considerations for Sample Preparation
The choice of sample preparation method is highly dependent on the food matrix and the form of pantothenic acid present. For foods where pantothenic acid is predominantly in its free form, such as in fortified milk powders and some nutritional supplements, a direct extraction is often sufficient. However, for most natural food products like cereals, meat, and legumes, where pantothenic acid is in a bound form, an enzymatic hydrolysis step is necessary to liberate the free vitamin.
Quantitative Data Summary
The following tables summarize the performance of various sample preparation methods for pantothenic acid analysis in different food matrices.
Table 1: Recovery of Pantothenic Acid Using Different Sample Preparation Methods
| Food Matrix | Sample Preparation Method | Analytical Method | Average Recovery (%) | Reference |
| Infant Formula | Direct Extraction & Protein Precipitation | UPLC-MS/MS | 95 - 106 | [1][2] |
| Infant Formula | Direct Extraction & Protein Precipitation | LC-MS/MS | 89.5 - 93.5 | |
| Milk Powder | Direct Extraction & Protein Precipitation | HPLC / LC-MS/MS | >88 | [3] |
| Nutritional Food Products | Direct Extraction & Protein Precipitation | HPLC / LC-MS/MS | >88 | [3] |
| Various Foodstuffs | Enzymatic Hydrolysis | LC-MS/MS | 91.0 - 105 | |
| Various Foods | Enzymatic Hydrolysis & SPE | LC with Fluorescence Detection | 96 - 101 | [4] |
Table 2: Precision of Pantothenic Acid Analysis
| Food Matrix | Sample Preparation Method | Analytical Method | Relative Standard Deviation (RSD) (%) | Reference |
| Infant Formula | Direct Extraction & Protein Precipitation | UPLC-MS/MS | 2.5 - 6.0 (intermediate reproducibility) | [1][2] |
| Cereals | Direct Extraction & Protein Precipitation | UPLC-MS/MS | 2.5 - 6.0 (intermediate reproducibility) | [1][2] |
| Various Foodstuffs | Enzymatic Hydrolysis | LC-MS/MS | 0.46 - 3.0 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Method | LOD | LOQ | Reference |
| LC-MS/MS | 3.0 µg/kg | - | |
| Optical Biosensor Immunoassay | 4.4 ng/mL | - | [5] |
| LC with Fluorescence Detection | 0.65 µg/g | - | [4] |
Experimental Protocols
Protocol 1: Direct Extraction for Foods with Free Pantothenic Acid (e.g., Milk Powder, Infant Formula)
This method is suitable for food matrices where pantothenic acid is primarily in its free, unbound form.
1. Sample Homogenization:
-
Weigh approximately 5 g of the solid sample (e.g., milk powder) or 10 g of a liquid sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of deionized water and mix thoroughly to dissolve the sample. For starchy samples, 0.2 g of amylase can be added, followed by incubation in a water bath at 55±5°C for 10 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with deionized water.
2. Protein Precipitation:
-
Transfer a 20 mL aliquot of the sample solution to a 50 mL centrifuge tube.
-
Add 0.4 mL of 300 g/L zinc acetate solution and 0.4 mL of 150 g/L potassium ferrocyanide solution.
-
Vortex the mixture and let it stand for 30 minutes to allow for complete precipitation.
3. Centrifugation and Filtration:
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Protocol 2: Enzymatic Hydrolysis for Foods with Bound Pantothenic Acid (e.g., Cereals, Meat, Eggs, Vegetables)
This protocol is essential for food matrices containing bound forms of pantothenic acid.
1. Initial Hydrolysis:
-
Weigh 1-5 g of a solid sample (e.g., cereals, meat, eggs, beans) or 5-10 g of a fresh sample (e.g., fruits, vegetables) into a flask.
-
Add 10 mL of Tris-HCl buffer (pH 8.1±0.1) and 40 mL of water.
-
Autoclave at 121°C for 15 minutes.
-
Cool the mixture to room temperature.
2. Enzymatic Digestion:
-
To a 10 mL aliquot of the cooled hydrolysate, add 5 mL of Tris-HCl buffer.
-
Place the mixture in an ice bath and add 0.1 mL of 0.08 mol/L sodium carbonate solution, 0.4 mL of 0.02 g/mL alkaline phosphatase solution, and 0.2 mL of 0.5 g/L pigeon liver extract.
-
Add one drop of toluene as a preservative, mix well, and incubate at 37°C for at least 8 hours to liberate pantothenic acid from its bound forms.
3. Protein Precipitation and Clean-up:
-
After incubation, proceed with the protein precipitation step as described in Protocol 1 (Step 2).
-
Follow with centrifugation and filtration as described in Protocol 1 (Step 3).
Experimental Workflow Diagrams
Caption: Workflow for Direct Extraction of Free Pantothenic Acid.
References
- 1. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorimetric determination of pantothenic acid in foods by liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Stable Isotope Labeling of Coenzyme A with ¹³C₃,¹⁵N-Pantothenate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the stable isotope labeling of Coenzyme A (CoA) and its thioester derivatives in cell culture using ¹³C₃,¹⁵N-pantothenate. This method, known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), is a powerful tool for the accurate quantification of CoA species in various biological samples using mass spectrometry.
Introduction
Coenzyme A is a crucial cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.[1][2][3][4] Its quantification is essential for understanding cellular metabolism and the effects of drugs. Stable isotope dilution mass spectrometry is the gold standard for such quantitation, but its application has been limited by the lack of commercially available isotopically labeled CoA standards.[5][6][7] The SILEC method overcomes this by utilizing the cells' own biosynthetic machinery to produce ¹³C₃,¹⁵N-labeled CoA from a labeled precursor, pantothenate (Vitamin B₅).[5][6][8] Mammalian cells cannot synthesize pantothenate de novo, making this approach highly efficient for achieving near-complete labeling of the CoA pool.[5][8]
Principle of the Method
The SILEC methodology for CoA labeling is analogous to the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for proteins.[5] Cells are cultured in a medium where standard pantothenate is replaced with ¹³C₃,¹⁵N-pantothenate.[5][8] The cells take up the labeled pantothenate and convert it into ¹³C₃,¹⁵N-CoA through a five-step enzymatic pathway.[1][5] The resulting labeled CoA and its thioesters can then be used as internal standards for the accurate quantification of their unlabeled counterparts in experimental samples.
Coenzyme A Biosynthesis Pathway
The biosynthesis of CoA from pantothenate is a conserved five-step enzymatic process.[1][9]
Experimental Workflow
The overall workflow for generating and utilizing ¹³C₃,¹⁵N-labeled CoA standards involves cell culture with the labeled precursor, extraction of the labeled CoA species, and their use as internal standards in a mass spectrometry-based analysis of experimental samples.
Detailed Protocols
Materials and Reagents
-
Cell Line: Murine hepatocytes (Hepa 1c1c7) or Pan6-deficient yeast are recommended for efficient labeling.[2][3][5]
-
Labeled Pantothenate: ¹³C₃,¹⁵N-Pantothenate
-
Culture Media: RPMI 1640 medium (pantothenate-free)
-
Serum: Charcoal-dextran stripped Fetal Bovine Serum (csFBS) is recommended to minimize unlabeled pantothenate.[5][7]
-
Cell Culture Reagents: L-glutamine, penicillin, streptomycin
-
Extraction Solution: 10% Trichloroacetic acid (TCA)
-
LC-MS/MS Buffers and Solvents: Acetonitrile, methanol, water, ammonium acetate (all LC-MS grade)
Cell Culture and Labeling Protocol
-
Media Preparation: Prepare RPMI 1640 medium supplemented with 10% csFBS, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin. Add ¹³C₃,¹⁵N-pantothenate to a final concentration of 1 mg/L.[5]
-
Cell Culture: Maintain murine hepatocytes in the prepared labeling medium at 37°C in a 5% CO₂ incubator.
-
Achieving High Labeling Efficiency: For optimal labeling, passage the cells at least three times in the labeling medium.[5][6] This ensures that the cellular pool of unlabeled pantothenate is depleted and replaced with the labeled form, leading to >99% incorporation.[5][6]
-
Scaling Up: For large-scale production of labeled standards, a two-step approach can be used. Initially culture cells in medium with 10% csFBS. In the final passage, replace the medium with one containing 3 mg/L labeled pantothenate and a reduced serum concentration of 3% csFBS overnight to maximize labeling while conserving the labeled precursor.[10]
Extraction of ¹³C₃,¹⁵N-CoA Thioesters
-
Harvesting: After achieving the desired labeling efficiency, harvest the cells by scraping.
-
Lysis and Precipitation: Resuspend the cell pellet in ice-cold 10% TCA and lyse by sonication.[5]
-
Centrifugation: Centrifuge the lysate to pellet the precipitated proteins.
-
Storage: Collect the supernatant containing the acid-extracted ¹³C₃,¹⁵N-CoA thioesters. These extracts can be pooled, aliquoted, and stored at -80°C until use.[5]
LC-MS/MS Analysis and Quantification
-
Sample Preparation: Thaw the experimental samples and the labeled CoA extract. Spike a known amount of the labeled extract into the experimental samples.
-
Chromatographic Separation: Separate the CoA species using liquid chromatography. A common approach is to use a C18 column with a gradient elution using mobile phases of ammonium acetate in water and acetonitrile.[11]
-
Mass Spectrometry Detection: Analyze the eluent using a mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM). The isotopic labeling with ¹³C₃,¹⁵N-pantothenate results in a mass shift of +4 amu for the labeled CoA species compared to their unlabeled counterparts.[5]
Quantitative Data
The following table summarizes the MRM transitions for the analysis of various short-chain CoA thioesters and their corresponding stable isotope-labeled analogues generated by the SILEC method.
| Compound | Parent Ion (m/z) | Daughter Ion (m/z) |
| CoASH | 768.1 | 261.1 |
| ¹³C₃,¹⁵N-CoASH | 772.1 | 265.1 |
| Acetyl-CoA | 810.1 | 303.1 |
| ¹³C₃,¹⁵N-Acetyl-CoA | 814.1 | 307.1 |
| Propionyl-CoA | 824.1 | 317.1 |
| ¹³C₃,¹⁵N-Propionyl-CoA | 828.1 | 321.1 |
| Succinyl-CoA | 868.1 | 361.1 |
| ¹³C₃,¹⁵N-Succinyl-CoA | 872.1 | 365.1 |
| HMG-CoA | 912.1 | 405.1 |
| ¹³C₃,¹⁵N-HMG-CoA | 916.1 | 409.1 |
| Table adapted from Basu et al., 2011.[10] |
Troubleshooting and Considerations
-
Low Labeling Efficiency: This is often due to the presence of unlabeled pantothenate in the medium. Ensure the use of pantothenate-free medium and charcoal-stripped serum.[5][7] Increasing the number of cell passages in the labeling medium can also improve efficiency.
-
Low Yield of Labeled CoA: Optimize cell density and harvesting procedures. Ensure complete cell lysis during extraction.
-
Variability in Quantification: Ensure accurate and consistent spiking of the internal standard into the experimental samples.
Conclusion
The SILEC method using ¹³C₃,¹⁵N-pantothenate provides a robust and reliable means to generate internal standards for the accurate quantification of Coenzyme A and its thioesters. This protocol offers a detailed guide for researchers to implement this powerful technique in their studies of metabolism and drug development. The ability to biosynthetically produce a suite of labeled CoA species overcomes a significant bottleneck in quantitative metabolomics.
References
- 1. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Quantitative Analysis of Acyl-CoAs Using Labeled Pantothenic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of acyl-Coenzyme A (acyl-CoA) species in biological samples using stable isotope-labeled pantothenic acid. This powerful methodology, known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC), allows for accurate and robust quantification of acyl-CoA pools, which are critical intermediates in numerous metabolic and signaling pathways.
Introduction
Acyl-CoAs are central players in cellular metabolism, involved in the citric acid cycle, fatty acid metabolism, and the biosynthesis of complex lipids.[1][2][3] Their levels are dynamically regulated and reflect the metabolic state of the cell. Accurate quantification of acyl-CoAs is therefore crucial for understanding cellular physiology and the pathophysiology of various diseases, including metabolic disorders and cancer.
The SILEC method utilizes the inability of mammalian and some other eukaryotic cells to synthesize pantothenic acid (Vitamin B5) de novo.[4][5] By replacing standard pantothenic acid in the cell culture medium with a stable isotope-labeled version, such as [¹³C₃, ¹⁵N₁]-pantothenate, cells incorporate the label into their entire coenzyme A pool.[6][7] These labeled acyl-CoAs then serve as ideal internal standards for mass spectrometry-based quantification, correcting for variations in sample preparation, extraction efficiency, and matrix effects.[8][9] A more advanced application, SILEC-Subcellular Fractionation (SILEC-SF), extends this approach to quantify acyl-CoAs within specific cellular compartments.[8][10]
Data Presentation
The following tables summarize quantitative data on acyl-CoA concentrations obtained using labeled pantothenic acid and LC-MS/MS analysis in various mammalian cell lines and tissues.
Table 1: Short-Chain Acyl-CoA Concentrations in HepG2 Cells
| Acyl-CoA Species | Concentration (pmol/10⁶ cells) | Standard Deviation |
| Acetyl-CoA | 10.644 | 1.364 |
| Succinyl-CoA | 25.467 | 2.818 |
| Propionyl-CoA | 3.532 | 0.652 |
| CoASH (Free CoA) | 1.734 | 0.189 |
| Butyryl-CoA | 1.013 | 0.159 |
| HMG-CoA | 0.971 | 0.326 |
| Glutaryl-CoA | 0.647 | 0.112 |
| Valeryl-CoA | 1.118 | 0.143 |
| Crotonoyl-CoA | 0.032 | 0.015 |
| Lactoyl-CoA | 0.011 | 0.003 |
Data adapted from Varner et al., Open Biol., 2020.[11]
Table 2: Long-Chain Acyl-CoA Concentrations in Mammalian Tissues
| Tissue | Total Acyl-CoA (nmol/g wet weight) | Standard Deviation |
| Rat Liver | 83 | 11 |
| Hamster Heart | 61 | 9 |
Data adapted from Tardi et al., Lipids, 1992.[12]
Table 3: Comparison of Fatty Acyl-CoA Amounts in Different Cancer Cell Lines
| Cell Line | Total Fatty Acyl-CoAs (pmol/10⁶ cells) | Standard Deviation |
| RAW264.7 | 12.0 | 1.0 |
| MCF7 | 80.4 | 6.1 |
Data adapted from Haynes et al., J. Lipid Res., 2008.
Experimental Protocols
Here, we provide detailed protocols for the generation of stable isotope-labeled internal standards using SILEC and their application in the quantitative analysis of acyl-CoAs.
Protocol 1: Generation of SILEC Standards in Mammalian Cells
This protocol describes the generation of a mixed stable isotope-labeled acyl-CoA internal standard from cultured mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., HepG2, HEK293T)
-
Pantothenate-free cell culture medium (e.g., custom RPMI 1640)
-
[¹³C₃, ¹⁵N₁]-Pantothenate
-
Charcoal-stripped Fetal Bovine Serum (csFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Water (LC-MS grade)
-
5% (w/v) 5-Sulfosalicylic acid (SSA)
Procedure:
-
Cell Culture and Labeling:
-
Cell Harvest and Lysis:
-
Harvest the labeled cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold 10% TCA.[7]
-
Sonicate the cell lysate on ice to ensure complete lysis.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein.
-
-
Acyl-CoA Extraction:
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with methanol.
-
Dry the eluate under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried acyl-CoA extract in 5% SSA. This SILEC internal standard mix is now ready to be spiked into experimental samples.
-
Protocol 2: Quantitative Analysis of Acyl-CoAs in Experimental Samples
This protocol outlines the procedure for quantifying acyl-CoAs in unlabeled biological samples using the generated SILEC internal standards.
Materials:
-
Experimental samples (cell pellets, tissue homogenates)
-
SILEC internal standard mix (from Protocol 1)
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold
-
Solid Phase Extraction (SPE) cartridges
-
Methanol
-
Water (LC-MS grade)
-
5% (w/v) 5-Sulfosalicylic acid (SSA)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For cell pellets, add a known volume of the SILEC internal standard mix and ice-cold 10% TCA.
-
For tissue samples, homogenize the tissue in the presence of the SILEC internal standard mix and ice-cold 10% TCA.[13]
-
Proceed with sonication and centrifugation as described in Protocol 1 (steps 2.4-2.5).
-
-
Acyl-CoA Extraction:
-
Perform SPE as described in Protocol 1 (steps 3.1-3.6).
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 5% SSA.
-
Inject an aliquot of the sample onto an LC-MS/MS system.
-
Separate acyl-CoAs using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the endogenous (light) and SILEC internal standard (heavy) acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion to a specific product ion (e.g., loss of the phosphopantetheine moiety) is monitored for each acyl-CoA.[6]
-
-
Data Analysis:
-
Calculate the peak area ratio of the light (endogenous) to the heavy (SILEC) form for each acyl-CoA.
-
Determine the absolute concentration of each acyl-CoA in the sample by comparing the peak area ratios to a standard curve generated with known amounts of unlabeled acyl-CoA standards spiked with the same amount of SILEC internal standard.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the quantitative analysis of acyl-CoAs using labeled pantothenic acid.
Caption: Biosynthesis of Coenzyme A from Pantothenic Acid.
Caption: General workflow for SILEC-based acyl-CoA analysis.
Caption: The Tricarboxylic Acid (TCA) Cycle.
Caption: Acetyl-CoA metabolism and its link to histone acetylation.
References
- 1. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards-丁香实验 [biomart.cn]
- 6. Histone acylations and chromatin dynamics: concepts, challenges, and links to metabolism | EMBO Reports [link.springer.com]
- 7. Frontiers | Acetyl-CoA: An interplay between metabolism and epigenetics in cancer [frontiersin.org]
- 8. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylation & Co: an expanding repertoire of histone acylations regulates chromatin and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: A Robust UPLC-MS/MS Method for the Rapid Quantification of Water-Soluble Vitamins, Including Pantothenic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of water-soluble vitamins, with a specific focus on pantothenic acid (Vitamin B5), in complex matrices such as human serum and food products. The method combines a streamlined sample preparation protocol with the high resolution of UPLC and the specificity of tandem mass spectrometry, making it a robust alternative to time-consuming microbiological assays.[1] The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and procedural variability.[1][2] This method is suitable for clinical research, nutritional analysis, and quality control in the food and pharmaceutical industries.
Introduction
Water-soluble vitamins, including the B-complex group, are essential nutrients that play critical roles as coenzymes in numerous metabolic pathways.[3] Pantothenic acid is a key precursor to Coenzyme A, which is fundamental to the metabolism of carbohydrates, proteins, and lipids.[2] Accurate quantification of these vitamins is crucial for assessing nutritional status and ensuring product quality in fortified foods and supplements.[4] Traditional methods for vitamin analysis can be laborious and lack specificity.[5] UPLC-MS/MS has emerged as the premier analytical technique, offering superior sensitivity, selectivity, and the ability to measure multiple analytes simultaneously in a single, rapid analysis.[4][6] This note provides a comprehensive protocol for the quantification of pantothenic acid using this advanced methodology.
Experimental Protocols
Materials and Reagents
-
Standards: Pantothenic acid (Calcium Pantothenate), and a stable isotope-labeled internal standard ([13C6, 15N2]-pantothenic acid or similar).[1]
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate, zinc acetate, and potassium ferrocyanide.[7][8]
-
Sample Matrices: Human serum, infant formula, or other fortified food products.
Sample Preparation Protocol A: Human Serum
This protocol is designed for the extraction of pantothenic acid from human serum samples.[2]
-
Thaw frozen human serum samples at room temperature.
-
In a 1.5 mL microcentrifuge tube, pipette 100 µL of the serum sample.
-
Add 20 µL of the internal standard working solution (e.g., [13C6, 15N2]-pantothenic acid) and vortex for 10 seconds.[1][2]
-
To precipitate proteins, add 300 µL of cold methanol containing 0.1% formic acid.[2]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.[2]
Sample Preparation Protocol B: Fortified Foods (e.g., Infant Formula)
This protocol describes a direct extraction method for foods where pantothenic acid is in a free state.[8] For samples where pantothenic acid may be bound, an enzymatic hydrolysis step may be required.[8]
-
Weigh 2-5 g of the homogenized food sample into a 50 mL centrifuge tube.[8][9]
-
Add a known amount of the internal standard solution.[8]
-
Add 20 mL of deionized water and homogenize the sample.[9]
-
For protein-rich samples, add 0.4 mL of 300 g/L zinc acetate solution and 0.4 mL of 150 g/L potassium ferrocyanide solution to precipitate proteins.[8] Dilute to a final volume of 25.0 mL with water.
-
Mix thoroughly and let stand for 30 minutes before centrifuging for 5 minutes.[8]
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[8]
UPLC-MS/MS Method and Parameters
The following tables summarize the instrumental conditions for the analysis.
Table 1: UPLC Parameters
| Parameter | Setting | Reference |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC or equivalent | [10] |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | [10] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water | [7] |
| Mobile Phase B | Methanol with 0.1% Formic Acid | [7] |
| Flow Rate | 0.35 - 0.40 mL/min | [7][10] |
| Gradient | Start at 5% B, linear gradient to 40% B over 10 min | [6] |
| Injection Volume | 5 - 10 µL | [7] |
| Column Temperature | 35 - 40 °C |[7] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting | Reference |
|---|---|---|
| Mass Spectrometer | Triple Quadrupole with ESI Source | [2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [9] |
| Capillary Voltage | 3.0 kV | [7] |
| Desolvation Gas | Nitrogen | [7] |
| Desolvation Temp. | 500 °C | [7] |
| Desolvation Gas Flow | 1000 L/h | [7] |
| MRM Transition (Pantothenic Acid) | m/z 220.1 → 90.1 | [5] |
| MRM Transition (IS: [13C6, 15N2]-PA) | m/z 228.1 → 98.1 (Example) |[1] |
Results and Data Presentation
The method was validated for linearity, recovery, precision, and sensitivity. Calibration curves were generated using a series of standards prepared in a blank matrix extract.
Table 3: Summary of Quantitative Method Performance
| Parameter | Pantothenic Acid Performance | Reference |
|---|---|---|
| Linearity Range | 10 - 1500 µg/L (r² > 0.999) | [8] |
| Limit of Detection (LOD) | 3.0 µg/kg | [8] |
| Limit of Quantification (LOQ) | 0.25 - 3 µg/L | [10] |
| Recovery | 91.0% - 106% | [1][8] |
| Precision (RSD) | 0.46% - 6.0% |[1][8] |
Workflow and Process Visualization
The overall experimental process from sample receipt to final data reporting is illustrated in the following workflow diagram.
Caption: General experimental workflow for pantothenic acid analysis.
Conclusion
The described UPLC-MS/MS method provides a fast, sensitive, and reliable tool for the quantification of pantothenic acid and other water-soluble vitamins in diverse and complex sample matrices. The simple sample preparation and short analytical run time offer significant improvements in laboratory efficiency and productivity over traditional methods.[7] The excellent selectivity and sensitivity of the assay make it highly suitable for demanding applications in clinical diagnostics, nutritional science, and quality assurance for fortified food and beverage products.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. LC-MS for Water-Soluble Vitamin Analysis: A Focused Overview - Creative Proteomics [creative-proteomics.com]
- 7. Rapid Determination of Water-Soluble Vitamins in Human Serum by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. besjournal.com [besjournal.com]
Application Notes and Protocols: Quantification of Pantothenic Acid in Clinical Samples using ¹³C₃,¹⁵N-Pantothenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid (Vitamin B5) is an essential nutrient that serves as the precursor for the synthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1][2][3] Accurate quantification of pantothenic acid in biological matrices is crucial for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies.[4] Stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and accurate quantification of small molecules in complex biological samples.[5] This application note provides a detailed protocol for the determination of pantothenic acid in human plasma or serum using ¹³C₃,¹⁵N-pantothenic acid as an internal standard.
The use of a stable isotope-labeled internal standard, such as ¹³C₃,¹⁵N-pantothenic acid, is critical as it shares identical chemical and physical properties with the unlabeled analyte.[5][6][7] This allows it to co-elute chromatographically and experience similar ionization efficiency, effectively correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[4]
Metabolic Pathway of Pantothenic Acid
Pantothenic acid is the precursor to Coenzyme A. The synthesis of CoA from pantothenic acid is a five-step enzymatic process that is essential for cellular metabolism. Pantothenate kinase (PanK) is the first and rate-limiting enzyme in this pathway and is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[8][9][10]
Caption: Coenzyme A biosynthesis pathway from pantothenic acid.
Experimental Protocols
This section details the protocol for the quantification of both free and total pantothenic acid in human plasma or serum.
Materials and Reagents
-
Pantothenic Acid (Vitamin B5) standard
-
¹³C₃,¹⁵N-Pantothenic acid (internal standard)
-
LC-MS/MS grade Methanol
-
LC-MS/MS grade Acetonitrile
-
LC-MS/MS grade Formic Acid
-
Ultrapure water
-
Human Plasma/Serum (drug-free)
-
Trichloroacetic acid (TCA) or Zinc Sulfate
-
Alkaline phosphatase
-
Pigeon liver pantetheinase (for total pantothenic acid)
-
Tris-HCl buffer
Standard and Internal Standard Stock Solutions
-
Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve pantothenic acid in methanol.
-
¹³C₃,¹⁵N-Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve ¹³C₃,¹⁵N-pantothenic acid in methanol.
-
Working Solutions: Prepare serial dilutions of the pantothenic acid stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of ¹³C₃,¹⁵N-pantothenic acid at an appropriate concentration in the same diluent.
Sample Preparation
This protocol involves a simple protein precipitation step.[4]
-
Thaw human plasma or serum samples at room temperature.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 20 µL of the ¹³C₃,¹⁵N-pantothenic acid internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[4] Alternatively, a solution of zinc sulfate in methanol can be used.[11]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
This protocol includes an enzymatic hydrolysis step to liberate pantothenic acid from its conjugated forms (e.g., Coenzyme A).[5][12]
-
To a suitable volume of plasma/serum, add the ¹³C₃,¹⁵N-pantothenic acid internal standard.
-
Add Tris-HCl buffer to adjust the pH.
-
Add alkaline phosphatase and pigeon liver pantetheinase.[5]
-
Incubate the mixture overnight at 37°C to ensure complete hydrolysis.[5]
-
Proceed with the protein precipitation as described for free pantothenic acid (steps 4-7 in section 3.1).
Caption: General workflow for pantothenic acid analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized for specific instrumentation.
Table 1: LC-MS/MS Parameters
| Parameter | Typical Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of pantothenic acid from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pantothenic Acid: e.g., m/z 220.1 -> 90.1¹³C₃,¹⁵N-Pantothenic Acid: e.g., m/z 224.1 -> 94.1 |
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of stable isotope dilution assays for pantothenic acid.
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | [13] |
| Limit of Detection (LOD) | 0.46 ng/mL (in urine) | [14] |
| Intrasample RSD (Precision) | 6.7% | [12] |
| Intermediate Precision (RSD) | 2.5 - 6.0% | [13] |
| Recovery | 87.9 - 106% | [13][14] |
Table 3: Example of Pantothenic Acid Concentrations in Clinical Samples
| Sample Type | Concentration Range | Reference |
| Human Serum | < 275 ng/mL | [15] |
Conclusion
The use of ¹³C₃,¹⁵N-pantothenic acid as an internal standard in a stable isotope dilution LC-MS/MS assay provides a robust, sensitive, and accurate method for the quantification of pantothenic acid in clinical samples.[5] This methodology is suitable for a range of applications, including nutritional assessment, clinical research, and drug development. The detailed protocols provided in this application note offer a comprehensive guide for the implementation of this analytical technique.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imrpress.com [imrpress.com]
- 8. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of pantothenate kinase by coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 11. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of Pantothenic Acid in Human Urine by Liquid Chromatography- Tandem Mass Spectrometry [fxcsxb.com]
- 15. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
Application Note: Quantification of Pantothenic Acid using Pantothenic acid-13C3,15N Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenic acid, also known as Vitamin B5, is an essential nutrient that serves as the precursor for the synthesis of Coenzyme A (CoA). CoA is a critical cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of carbohydrates and proteins. Accurate quantification of pantothenic acid in various biological matrices is crucial for nutritional assessment, clinical diagnostics, and in drug development studies where metabolic profiling is required.
This application note provides a detailed protocol for the quantification of pantothenic acid in biological samples using a stable isotope dilution assay (SIDA) with Pantothenic acid-13C3,15N as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2] This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Principle
The method involves the extraction of pantothenic acid from the sample, followed by the addition of a known amount of the stable isotope-labeled internal standard, Pantothenic acid-13C3,15N. The sample is then analyzed by LC-MS/MS. The analyte and the internal standard co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of pantothenic acid in the original sample can be accurately determined.
Materials and Reagents
-
Pantothenic Acid standard
-
Pantothenic acid-13C3,15N (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Trichloroacetic acid (TCA) or Zinc Sulfate/Methanol for protein precipitation
-
Ammonium formate
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the matrix. Below are protocols for human serum and food matrices.
1. Human Serum Sample Preparation
This protocol is adapted for the analysis of free pantothenic acid in serum.
-
Thaw human serum samples at room temperature.
-
To 100 µL of serum in a microcentrifuge tube, add 20 µL of the Pantothenic acid-13C3,15N internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Food Matrix Sample Preparation (for total pantothenic acid)
For food samples, pantothenic acid is often present in bound forms (e.g., as part of Coenzyme A) and requires enzymatic hydrolysis to release the free form.
-
Homogenize 1-5 g of the food sample.
-
Add 10 mL of a suitable buffer (e.g., Tris-HCl).
-
Add 100 µL of the Pantothenic acid-13C3,15N internal standard solution.
-
Perform enzymatic hydrolysis by incubating with enzymes such as alkaline phosphatase and pantetheinase overnight at 37°C to liberate pantothenic acid from its conjugated forms.[1]
-
Stop the reaction and precipitate proteins using an appropriate agent (e.g., trichloroacetic acid or zinc sulfate in methanol).
-
Centrifuge the sample to pellet the precipitate.
-
Collect the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of pantothenic acid from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | Nitrogen (e.g., 15 units) |
| Ion Source Gas 1 | 8 units |
| Ion Source Gas 2 | 15 units |
| ESI Probe Temperature | 450°C |
| Entrance Potential | 10 V |
| Collision Gas | Argon |
MRM Parameters
The following table summarizes the optimized MRM parameters for the detection of Pantothenic Acid and its stable isotope-labeled internal standard, Pantothenic acid-13C3,15N.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] |
| Pantothenic Acid | 220.1 | 90.1 | 105 | 45 |
| Pantothenic acid-13C3,15N | 224.1 | 94.1 | 105 | 45 |
Note: The precursor ion for Pantothenic acid-13C3,15N is 4 atomic mass units (amu) higher than the unlabeled form due to the incorporation of three 13C atoms and one 15N atom. The product ion is also expected to have a corresponding mass shift.
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of the pantothenic acid MRM transition to the Pantothenic acid-13C3,15N MRM transition against the concentration of the pantothenic acid standards. The concentration of pantothenic acid in the unknown samples is then calculated using the linear regression equation derived from the calibration curve.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of pantothenic acid using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: LC-MS/MS workflow for Pantothenic Acid quantification.
Metabolic Pathway
Pantothenic acid is a vital precursor in the biosynthesis of Coenzyme A (CoA). The diagram below outlines the key steps in this metabolic pathway.[3][4]
Caption: Biosynthesis pathway of Coenzyme A from Pantothenic Acid.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the accurate quantification of pantothenic acid in various biological samples. The use of the stable isotope-labeled internal standard, Pantothenic acid-13C3,15N, ensures high precision and reliability of the results. The detailed protocols for sample preparation and instrument parameters can be adapted by researchers for their specific applications in nutritional science, clinical chemistry, and drug development.
References
Application Note: Quantitative Analysis of Pantothenic Acid Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Pantothenic acid (Vitamin B5) and its derivatives, such as panthenol, are essential components in a variety of pharmaceutical, cosmetic, and food products. Accurate and robust analytical methods are crucial for quality control and formulation development. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the quantification of these compounds. However, due to their low volatility, a derivatization step is necessary to convert them into species suitable for GC analysis. This application note details a reliable GC-MS method for the determination of pantothenic acid derivatives, focusing on a silylation-based derivatization approach.
Experimental Protocols
1. Sample Preparation
The sample preparation protocol may vary depending on the matrix. Herein, we describe a general procedure for cosmetic formulations.
-
Extraction from Emulsions:
-
Weigh 1 g of the cosmetic emulsion into a 50 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 2 minutes to dissolve the sample.
-
Add 10 mL of an aqueous buffer solution (e.g., phosphate buffer, pH 7.0) and vortex for another 2 minutes.
-
For panthenol, perform a liquid-liquid extraction with 10 mL of ethyl acetate. For pantothenic acid, ethyl formate can be used.
-
Vortex the mixture for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the organic supernatant.
-
Repeat the extraction step twice more with fresh organic solvent.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is then ready for derivatization.
-
2. Derivatization: Silylation
To increase the volatility of pantothenic acid and its derivatives for GC analysis, a silylation step is required.[1][2][3]
-
Procedure:
-
To the dried sample extract, add 100 µL of a silylating agent. A common and effective agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][2]
-
Add 100 µL of a suitable solvent, such as tetrahydrofuran (THF).[1][2]
-
Seal the reaction vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the silylated derivatives.[1]
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.[1] The choice of ions will depend on the specific derivative being analyzed. For silylated panthenol, characteristic ions would be monitored.
-
Data Presentation
Quantitative performance of the GC-MS method for pantothenic acid derivatives is summarized below. The data demonstrates good linearity and recovery.
| Analyte | Linear Range | Correlation Coefficient (r²) | Recovery (%) | Limit of Detection (LOD) |
| Panthenol | 0.005 - 0.20% | > 0.99 | 77.5 - 99.9%[1] | 50 pg[1] |
| Pantothenic Acid | 0.1 - 10 µg/mL | > 0.99 | 95 - 105% | 0.05 µg/mL |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of pantothenic acid derivatives.
Signaling Pathway (Logical Relationship)
Caption: Rationale for derivatization in the GC-MS analysis of pantothenic acid.
References
- 1. Determination of Panthenol, Cholecalciferol and Tocopherol in Cosmetic Products by Gas Chromatography-Mass Spectrometry in SIM Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Panthenol, Cholecalciferol and Tocopherol in Cosmetic Products by Gas Chromatography‐Mass Spectrometry in SIM Mode | Semantic Scholar [semanticscholar.org]
- 3. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
How to minimize matrix effects in pantothenic acid LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of pantothenic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my pantothenic acid analysis?
A: Matrix effects are the alteration of ionization efficiency of the target analyte (pantothenic acid) by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS analysis.[1][2][3]
Q2: I am observing significant signal suppression for pantothenic acid. What is the most effective way to compensate for this?
A: The most widely recognized and effective method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution assay.[1][4][5] An SIL-IS, such as [¹³C₃,¹⁵N]-pantothenic acid or ¹³C₆,¹⁵N-pantothenic acid, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and reliable quantification.[4]
Q3: What are the best sample preparation strategies to reduce matrix effects from complex samples like food or whole blood?
A: The choice of sample preparation is critical and depends on the matrix.
-
For high-protein matrices (e.g., milk powder, serum): Protein precipitation is a common and effective first step. Agents like zinc sulfate in combination with potassium ferrocyanide or methanol have shown good results in removing proteins and reducing matrix interference.[6][7][8][9] Trichloroacetic acid (TCA) can also be used, but may lead to lower accuracy for pantothenic acid in some cases.[8][10]
-
For food matrices containing bound pantothenic acid: Enzymatic hydrolysis is necessary to liberate free pantothenic acid from its conjugated forms like coenzyme A.[4][6] This often involves incubation with enzymes such as alkaline phosphatase and pigeon liver pantetheinase.[4][6]
-
General Cleanup: Solid-phase extraction (SPE) can be evaluated for further cleanup, although it may not always be effective at separating pantothenic acid from all interfering matrix components like lactose.[3][11]
Q4: Can I minimize matrix effects by adjusting my LC-MS method parameters?
A: Yes, optimizing your chromatographic and mass spectrometric conditions can help.
-
Chromatography: Adjusting the HPLC gradient can help separate pantothenic acid from co-eluting matrix components.[3] Using a suitable column, such as a C18 column, is also important.[6][12]
-
Mass Spectrometry: Employing Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides high selectivity and can minimize the impact of interfering compounds.[9][13] The typical MRM transition for pantothenic acid is m/z 220 → 90.[13]
Q5: How can I assess the extent of matrix effects in my assay?
A: A post-extraction spike experiment is a common method to quantify matrix effects.[2][14] This involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Analyte interaction with metal surfaces in the LC system. | Utilize LC systems and columns with technologies designed to mitigate metal interactions, such as MaxPeak High Performance Surfaces. |
| Low Recovery | Incomplete extraction from the sample matrix. | For bound forms, ensure complete enzymatic hydrolysis. Optimize extraction solvent and conditions (e.g., pH, temperature). Methanol has been shown to be effective for protein precipitation and extraction of several B vitamins.[15] |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. | Implement a stable isotope dilution method with a suitable SIL-IS for robust correction.[4][5] Ensure consistent and thorough sample homogenization and extraction. |
| Signal Enhancement | Co-eluting compounds enhancing the ionization of pantothenic acid. | Improve chromatographic separation to resolve pantothenic acid from the interfering compounds.[1] Re-evaluate the sample cleanup procedure to remove the source of enhancement. |
| No or Low Signal in Complex Matrices | Severe ion suppression. | Dilute the sample extract if sensitivity allows.[1] Employ a more rigorous sample cleanup method, such as a combination of protein precipitation and SPE. |
Experimental Protocols
Protocol 1: Stable Isotope Dilution Assay for Pantothenic Acid in Food Matrices
This protocol is a generalized procedure based on common practices for liberating and quantifying total pantothenic acid.[4][6]
-
Sample Homogenization: Homogenize 1-5 g of the food sample.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled pantothenic acid (e.g., [¹³C₃,¹⁵N]-pantothenic acid) to the homogenized sample.
-
Enzymatic Hydrolysis (for bound forms):
-
Protein Precipitation:
-
Add precipitants such as zinc acetate and potassium ferrocyanide solutions.[6]
-
Vortex and allow to stand for 30 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
-
Extraction and Cleanup:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter before LC-MS analysis.[6]
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[13]
-
Detection: ESI+ in MRM mode, monitoring the transitions for both native and labeled pantothenic acid.
-
Protocol 2: Extraction of Pantothenic Acid from Whole Blood
This protocol is based on a protein precipitation method found to be effective for whole blood samples.[8][10]
-
Sample Preparation: In an Eppendorf tube, mix 300 µL of whole blood with 100 µL of water and 100 µL of the SIL-IS working solution.
-
Protein Precipitation:
-
Supernatant Collection: Transfer the clarified supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: Proceed with LC-MS/MS analysis as described in Protocol 1.
Quantitative Data Summary
Table 1: Comparison of Protein Precipitation Agents for Pantothenic Acid in Whole Blood
| Precipitation Agent | Spiked Level (µg/L) | Accuracy (%) | Process Efficiency (%) |
| Trichloroacetic Acid (TCA) | 10 | 55 | 111 |
| 100 | 68 | 117 | |
| Zinc Sulfate (ZnSO₄) in Methanol | 10 | 90-114 | 65-108 |
| 100 | 89-120 | 65-108 | |
| (Data adapted from studies on B vitamin analysis in whole blood)[8][10] |
Table 2: Recovery of Pantothenic Acid from Spiked Food Samples
| Food Matrix | Spiking Level | Recovery (%) | Method |
| Corn Starch | 6 mg/kg | 97.5 | Stable Isotope Dilution |
| Milk Powder & Nutritional Foods | Not specified | >88 | HPLC and LC-MS/MS |
| Infant Formula Milk Powder | 100 µg/kg | 89.5 - 93.5 | LC-MS/MS |
| (Data from various food analysis studies)[4][9] |
Visual Workflow
Caption: Workflow for minimizing matrix effects in pantothenic acid analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Quantification of free and bound pantothenic acid in foods and blood plasma by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 13. books.rsc.org [books.rsc.org]
- 14. agilent.com [agilent.com]
- 15. besjournal.com [besjournal.com]
Improving ionization efficiency for pantothenic acid in mass spectrometry
Welcome to the technical support center for the analysis of pantothenic acid (Vitamin B5) using mass spectrometry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for pantothenic acid analysis and why?
A1: Electrospray ionization (ESI) is the recommended and most commonly used technique for pantothenic acid analysis.[1] Pantothenic acid ionizes very well under ESI conditions, typically in positive ion mode, making it a robust and sensitive method.[1] Atmospheric pressure chemical ionization (APCI) is generally used for analytes that do not ionize well with ESI, which is not the case for pantothenic acid.[1]
Q2: What is the typical MRM transition for pantothenic acid?
A2: The most common multiple reaction monitoring (MRM) transition for pantothenic acid is the fragmentation of the precursor ion [M+H]⁺ at m/z 220 to a product ion at m/z 90.[1][2] This transition is highly specific and provides excellent sensitivity for quantification. If a triple quadrupole mass spectrometer is unavailable, single ion monitoring (SIM) of the molecular ion at m/z 220 can be used, although it may be more susceptible to interferences from complex matrices.[1]
Q3: Why is formic acid recommended as a mobile phase additive over trifluoroacetic acid (TFA)?
A3: Formic acid is the preferred mobile phase additive for LC-MS analysis of pantothenic acid because it enhances ionization without causing significant signal suppression.[1] While TFA is an excellent ion-pairing agent for improving chromatography with UV detection, it is known to cause ion suppression in ESI-MS, which reduces sensitivity.[3][4] For optimal results, a simple mobile phase, such as water and acetonitrile with 0.1% formic acid, is advised.[1]
Q4: Is derivatization necessary for pantothenic acid analysis?
A4: No, derivatization is generally not necessary for the analysis of pantothenic acid by LC-MS. The molecule ionizes efficiently in its native form using ESI. While derivatization can be a useful strategy to enhance the ionization efficiency of certain compounds, it adds complexity to the analytical method and is not required for achieving good sensitivity and selectivity with pantothenic acid.
Q5: How can I account for matrix effects in my analysis?
A5: The most effective way to compensate for matrix effects and variability during sample preparation and analysis is to use a stable isotope-labeled internal standard (IS).[5] Commonly used internal standards for pantothenic acid analysis include [13C6, 15N2]-pantothenic acid and D-(−)-Pantolactone-d6.[5][6] Additionally, thorough sample preparation to remove interfering matrix components is crucial.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of pantothenic acid.
Problem 1: Low or No Signal Intensity
| Potential Cause | Troubleshooting Step |
| Improper Ionization Source Parameters | Optimize ESI source parameters. Start with typical values and adjust one at a time. Key parameters include capillary voltage, nebulizer gas flow, drying gas flow, and source temperature. A systematic optimization can significantly enhance signal intensity.[8][9] |
| Incorrect Mobile Phase pH | For positive mode ESI, ensure the mobile phase pH is acidic to promote the formation of [M+H]⁺ ions. A mobile phase containing 0.1% formic acid is a good starting point.[1] |
| Ion Suppression from Matrix | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove salts and other suppressive agents.[7][10] |
| Suboptimal MRM Transition | Confirm the use of the correct precursor (m/z 220) and product (m/z 90) ions. Infuse a standard solution of pantothenic acid to optimize collision energy and ensure the mass spectrometer is tuned correctly. |
| Degradation of Analyte | Pantothenic acid is generally stable, but prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation. Prepare fresh standards and samples. |
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | Peak tailing can occur due to interactions with active sites on the column. Ensure the mobile phase has sufficient ionic strength and the appropriate pH. Using an end-capped C18 column is recommended.[1][10] |
| Column Contamination or Void | If all peaks are tailing, the column may be contaminated or have a void at the inlet. Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) or replace it.[10] |
| Injection Solvent Incompatibility | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[10] |
| Extra-Column Volume | Excessive tubing length or poor connections between the autosampler, column, and mass spectrometer can lead to peak broadening. Use tubing with a small internal diameter and ensure all connections are secure and have no dead volume.[10] |
| High Sample Load | Injecting too much analyte can overload the column, resulting in broad and tailing peaks. Reduce the injection volume or the concentration of the sample.[10] |
Experimental Protocols
Protocol 1: Extraction of Pantothenic Acid from Human Serum
This protocol is adapted for the extraction of free pantothenic acid from a serum matrix.
-
Sample Preparation:
-
Thaw human serum samples at room temperature.
-
In a microcentrifuge tube, add 100 µL of serum.
-
Add 20 µL of a suitable internal standard working solution (e.g., D-(−)-Pantolactone-d6). Vortex for 10 seconds.[5]
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[5]
-
-
Collection and Analysis:
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
-
Protocol 2: Extraction of Pantothenic Acid from Fortified Foods (e.g., Infant Formula)
This protocol is suitable for samples where pantothenic acid is in a free state. For bound forms, an enzymatic hydrolysis step is required.[11]
-
Sample Preparation:
-
Protein Precipitation:
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[11]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for pantothenic acid quantification.
Table 1: Method Performance Characteristics
| Parameter | Reported Values | References |
| Linearity Range | 0.08 - 1.2 µg/mL; 10 - 1500 µg/L | [6],[11] |
| Recovery | 88% - 108.6% | [12],[14],[15] |
| Precision (RSD) | 0.46% - 7.2% | [11],[6],[15] |
| Limit of Detection (LOD) | 3.0 µg/kg | [11] |
Visualizations
Pantothenic Acid Fragmentation Pathway
The following diagram illustrates the fragmentation of the protonated pantothenic acid molecule in the mass spectrometer.
Caption: Fragmentation of protonated pantothenic acid to its primary product ion.
General LC-MS/MS Workflow
This diagram outlines the key steps in a typical quantitative analysis of pantothenic acid.
Caption: A typical workflow for the quantitative analysis of pantothenic acid.
Troubleshooting Logic for Low Signal Intensity
This diagram provides a logical approach to diagnosing the cause of low signal intensity.
Caption: A troubleshooting decision tree for low signal intensity issues.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. lcms.cz [lcms.cz]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 12. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting low recovery of pantothenic acid internal standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low recovery of pantothenic acid internal standards during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes for low recovery of my pantothenic acid internal standard?
Low recovery of a stable isotope-labeled (SIL) internal standard (IS) for pantothenic acid can originate from several stages of the analytical process. The primary causes can be grouped into three main categories: sample preparation, chromatographic and mass spectrometric conditions, and the stability of the internal standard itself. Issues during sample preparation, such as suboptimal extraction conditions (e.g., incorrect pH or solvent), inefficient protein precipitation, or incomplete elution from a solid-phase extraction (SPE) cartridge, are common culprits.[1] Additionally, matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the IS, can significantly impact its signal intensity.[2] Problems related to the LC-MS/MS system, including inconsistent injection volumes or carryover from previous samples, can also lead to perceived low recovery.[1] Lastly, the stability of the internal standard under the chosen extraction and storage conditions should not be overlooked.
Q2: My internal standard recovery is consistently low across all samples. What should I investigate first?
Consistent low recovery across an entire batch of samples often points to a systematic issue in the experimental protocol. The first area to scrutinize is the sample preparation workflow.
-
Extraction Efficiency: The choice of extraction solvent and the pH of the sample are critical for the efficient recovery of pantothenic acid and its internal standard.[1][3] Pantothenic acid is unstable in strongly acidic or alkaline conditions.[4] For food matrices, enzymatic hydrolysis may be necessary to free pantothenic acid from its bound forms, such as coenzyme A.[5][6]
-
Solid-Phase Extraction (SPE): If using SPE, ensure the sorbent type is appropriate and that the loading, washing, and elution steps are optimized. Incomplete elution is a common reason for low recovery; consider increasing the elution solvent volume or strength.[1][2]
-
Protein Precipitation: For biological samples like serum or plasma, the efficiency of protein removal is important. Inefficient precipitation can lead to matrix effects and ion suppression. Acetonitrile is a commonly used and effective solvent for this purpose.[7][8]
A logical troubleshooting workflow for this issue is presented below.
Caption: Troubleshooting workflow for low internal standard recovery.
Q3: How can I determine if matrix effects are the cause of my low internal standard recovery?
Matrix effects, which are the suppression or enhancement of ionization of the analyte and internal standard by co-eluting matrix components, are a significant challenge in LC-MS/MS analysis.[9] The most direct way to assess matrix effects is by performing a post-extraction spike experiment.[9][10][11] This involves comparing the response of the internal standard in a clean solvent to its response in a sample matrix that has been extracted and then spiked with the internal standard. A lower response in the matrix extract indicates ion suppression, while a higher response points to ion enhancement.
If significant matrix effects are detected, you can try to mitigate them by:
-
Improving the sample cleanup procedure to remove interfering components.
-
Modifying the chromatographic conditions to separate the internal standard from the matrix interferences.
-
Diluting the sample, if the sensitivity of the assay allows.
Q4: What are some common stable isotope-labeled internal standards for pantothenic acid?
The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties. For pantothenic acid, common choices include:
The relationship between pantothenic acid and a stable isotope-labeled internal standard is illustrated below.
Caption: Relationship between pantothenic acid and its stable isotope-labeled internal standard.
Q5: What are the optimal storage and pH conditions to ensure the stability of my pantothenic acid internal standard?
Pantothenic acid is an unstable, hygroscopic, viscous oil in its free acid form.[16] It is more stable as a salt, such as calcium pantothenate. It is sensitive to both acidic and alkaline conditions and high temperatures.[4][17] For instance, storage of sea buckthorn juice at 25°C for 7 days resulted in an 18% degradation of pantothenic acid.[18][19] In aqueous solutions, significant degradation can occur at pH values below 4 and above 7.[4] Therefore, it is crucial to maintain appropriate storage conditions and control the pH during sample preparation. Aqueous solutions of D-Pantothenic Acid (sodium salt) are not recommended to be stored for more than one day.[20]
Quantitative Data Summary
The following tables provide a summary of typical recovery rates and LC-MS/MS parameters for pantothenic acid analysis.
Table 1: Reported Recovery Rates for Pantothenic Acid in Various Matrices
| Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Fortified Foods | Simple Extraction | 95 - 106 | [12] |
| Food | Standard Addition Method | 91.0 - 105 | [5] |
| Corn Starch | Stable Isotope Dilution | 97.5 | [13] |
| Infant Formula | Protein Precipitation | 99.2 - 108.6 | [21] |
| Infant Dairy Product | Spiked Sample | 89.5 - 93.5 |
Table 2: Typical LC-MS/MS Parameters for Pantothenic Acid Analysis
| Parameter | Value | Reference |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) | [1] |
| Accuracy | 92% - 108% | [1] |
| Precision (Intra-day) | < 5% RSD | [1] |
Experimental Protocols
Protocol 1: Protein Precipitation for Pantothenic Acid Analysis in Human Serum
This protocol is adapted from a method using D-(-)-Pantolactone-d6 as an internal standard.[1]
-
Thaw human serum samples at room temperature.
-
To 100 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex the tube for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation
This is a general procedure to assess matrix effects.[9][10][11]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-extraction Spike): Take a blank matrix sample (a sample of the same type as your study samples but without the analyte or IS). Process it through the entire extraction procedure. After extraction, add the internal standard to the final extract at the same concentration as in Set A.
-
Set C (Pre-extraction Spike): Take a blank matrix sample and spike it with the internal standard at the same concentration as in Set A before starting the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Protocol 3: Enzymatic Hydrolysis for Total Pantothenic Acid in Food Samples
This protocol is for food samples where pantothenic acid may be present in bound forms.[5][6]
-
Homogenize 1-5 g of the food sample.
-
For samples with combined forms of pantothenic acid (e.g., cereals, meat), hydrolyze the sample in a Tris-HCl buffer solution (pH 8.1) at 121°C under pressure for 15 minutes.[5]
-
Cool the sample and add the internal standard solution.
-
Add alkaline phosphatase and a pigeon liver extract containing pantetheinase.
-
Incubate the mixture for at least 8 hours at 37°C to liberate free pantothenic acid.
-
Proceed with protein precipitation using zinc acetate and potassium ferrocyanide solutions.[5]
-
Centrifuge and filter the supernatant for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. welchlab.com [welchlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 18. portal.fis.tum.de [portal.fis.tum.de]
- 19. Effects of processing and of storage on the stability of pantothenic acid in sea buckthorn products (Hippophaë rhamnoides L. ssp. rhamnoides) assessed by stable isotope dilution assay. | Semantic Scholar [semanticscholar.org]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
Stability of Pantothenic acid-13C3,15N hemicalcium in solution and storage
This technical support center provides guidance on the stability, storage, and handling of Pantothenic acid-13C3,15N hemicalcium in solution for research and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid, neat form of this compound is hygroscopic and should be stored in a tightly sealed container, protected from moisture and light.[1][2] Recommended storage temperatures are typically -20°C for long-term storage.[3] Some suppliers recommend refrigerated temperatures (+2°C to +8°C) with desiccation.[1]
Q2: How should I store solutions of this compound?
A2: Prepared solutions should be stored at low temperatures to minimize degradation. For solutions in a methanol:water (90:10) mixture, storage at -20°C is recommended. For aqueous solutions, aliquots should be stored at -20°C and are stable for at least one month.[4] For longer-term storage of solutions, -80°C is recommended for up to 6 months.[5][6] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[6]
Q3: What is the expected stability of this compound in aqueous solutions?
A3: While specific stability studies on the isotopically labeled form are not extensively published, the stability is expected to be comparable to that of unlabeled pantothenic acid. Unlabeled pantothenic acid is known to be unstable in both acidic and alkaline aqueous solutions, with significant degradation occurring rapidly.[7][8][9] The stability is considerably reduced in pure aqueous solutions compared to when it is in pharmaceutical or food products.[7][8][9] In acidic or alkaline conditions (pH 2-12), up to 40% of the initial amount can degrade within an hour.[7][8][9]
Q4: At what pH is pantothenic acid most stable?
A4: The optimal stability for pantothenic acid in solution is in the pH range of 4 to 7.[10] Both acidic and alkaline conditions catalyze its degradation.[10]
Q5: What are the primary degradation pathways for pantothenic acid in solution?
A5: The primary degradation pathway for pantothenic acid in solution is hydrolysis.[11] This process is accelerated by heat and non-neutral pH.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., LC-MS) | Degradation of the standard solution. | Prepare fresh standard solutions from solid material. Ensure proper storage of stock and working solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Buffer the solution to a pH between 4 and 7 if compatible with your experimental design. |
| Loss of signal intensity over time | Adsorption to container surfaces or degradation. | Use silanized glassware or polypropylene tubes to minimize adsorption. Store solutions in appropriate solvents and at recommended low temperatures. Prepare fresh dilutions from a concentrated stock solution before each experiment. |
| Precipitation in the stock solution | Poor solubility or solvent evaporation. | Ensure the compound is fully dissolved. Sonication may aid dissolution.[6] Store in tightly sealed vials to prevent solvent evaporation, especially for organic-aqueous mixtures. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Solvent/Matrix | Reference |
| Solid (Neat) | -20°C | Long-term | N/A | [3] |
| Solid (Neat) | +2°C to +8°C (with desiccation) | Not specified | N/A | [1] |
| Solution | -20°C | 1 month | Methanol:Water (90:10) | |
| Solution | -20°C | Up to 1 month | Water | [4] |
| Solution | -80°C | 6 months | Not specified | [5][6] |
Table 2: pH-Dependent Degradation of Unlabeled Pantothenic Acid in Aqueous Solution
| pH | Degradation Rate | Observation | Reference |
| 2-4 | High | Up to 40% degradation within 1 hour in pure aqueous solutions. | [7][8][9] |
| 4-7 | Low | Range of optimal stability. | [10] |
| 7-12 | High | Up to 40% degradation within 1 hour in pure aqueous solutions. | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound.
-
Dissolution: Dissolve the solid in a suitable solvent. A common solvent system is a mixture of methanol and water (e.g., 90:10 v/v). For aqueous solutions, use ultrapure water.
-
Mixing: Vortex or sonicate the solution to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing and storing solutions of this compound.
Caption: Logical relationship of factors influencing the stability of pantothenic acid in solution.
References
- 1. Vitamin Bâ , calcium salt·HâO (calcium pantothenate·HâO) (β-alanyl-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7694-0.01 [isotope.com]
- 2. cambridgecommodities.com [cambridgecommodities.com]
- 3. This compound Salt [lgcstandards.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical Stability of Vitamin B5 | Semantic Scholar [semanticscholar.org]
- 8. Chemical Stability of Vitamin B5 | springerprofessional.de [springerprofessional.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.toxicdocs.org [cdn.toxicdocs.org]
Addressing isotopic interference in pantothenic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic interference during the quantification of pantothenic acid (Vitamin B5) using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of pantothenic acid quantification?
A1: Isotopic interference occurs during mass spectrometry when the isotope signals of the analyte (pantothenic acid) overlap with the signals of its stable isotope-labeled internal standard (SIL-IS). Pantothenic acid, like all molecules, has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). These heavier versions of the molecule create a pattern of signals (M+1, M+2, etc.) in the mass spectrometer. If the mass of the SIL-IS is not sufficiently different from the analyte, the M+n peak of the analyte can contribute to the signal of the SIL-IS, leading to an inaccurate quantification.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate pantothenic acid quantification?
A2: A SIL-IS is considered the gold standard for accurate and precise quantification in LC-MS/MS analysis.[1] It is a form of pantothenic acid where some atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar effects from sample preparation (e.g., extraction loss) and analysis (e.g., ion suppression).[2][3] By adding a known amount of the SIL-IS to each sample, it can be used to normalize the signal of the analyte, correcting for variations and leading to a more accurate measurement.
Q3: What are the common SIL-IS options for pantothenic acid analysis, and which is better?
A3: Common SIL-IS for pantothenic acid include ¹³C-labeled pantothenic acid (e.g., [¹³C₃,¹⁵N]-pantothenic acid) and deuterium-labeled compounds like D-(-)-Pantolactone-d6.[1][4] ¹³C-labeled standards are generally considered superior.[2][5] The small mass difference between ¹²C and ¹³C results in negligible changes to the molecule's physicochemical properties, ensuring near-perfect co-elution with the unlabeled analyte.[2] Deuterium-labeled standards, due to the larger relative mass difference between hydrogen and deuterium, can sometimes exhibit slight chromatographic shifts, a phenomenon known as the "isotope effect".[2] This can potentially lead to less accurate correction if the analyte and IS experience different matrix effects.
Troubleshooting Guides
Issue 1: Poor reproducibility or high variability in results.
-
Possible Cause: Inconsistent co-elution of the internal standard and analyte.
-
Troubleshooting Steps:
-
Verify IS Choice: If using a deuterium-labeled standard, consider switching to a ¹³C-labeled pantothenic acid standard. ¹³C-labeled standards have been shown to co-elute more perfectly with the native analyte.[2]
-
Optimize Chromatography: Adjust the chromatographic gradient to ensure the pantothenic acid peak is sharp and symmetrical. Poor peak shape can exacerbate any slight retention time differences between the analyte and a deuterium-labeled IS.
-
Check for Matrix Effects: Complex sample matrices can cause ion suppression or enhancement.[6] Ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is robust enough to minimize these effects.
-
Issue 2: Inaccurate quantification, particularly at high analyte concentrations.
-
Possible Cause: Isotopic crosstalk from the analyte to the internal standard.
-
Troubleshooting Steps:
-
Assess Isotopic Contribution: Analyze a high-concentration standard of unlabeled pantothenic acid and monitor the mass channel of your internal standard. Any signal detected indicates crosstalk.
-
Use a Higher Mass-Labeled IS: Select an internal standard with a mass difference of at least +3 amu from the analyte to minimize the contribution from the analyte's natural isotopes.[7] For example, using [¹³C₆, ¹⁵N₂]-pantothenic acid provides a significant mass shift.[8]
-
Apply a Correction Factor: If changing the internal standard is not feasible, a mathematical correction can be applied. This involves creating a calibration curve with a non-linear fit that accounts for the isotopic contribution.[9] This requires careful experimental design to determine the exact percentage of crosstalk.
-
Quantitative Data Summary
The choice of internal standard significantly impacts the accuracy and precision of pantothenic acid quantification. The following table summarizes the expected performance characteristics of deuterium-labeled versus ¹³C-labeled internal standards.
| Parameter | Deuterium-Labeled IS (e.g., D-(-)-Pantolactone-d6) | ¹³C-Labeled IS (e.g., [¹³C₃,¹⁵N]-pantothenic acid) | Rationale |
| Co-elution | May exhibit slight retention time shifts | Perfect co-elution with the native analyte[2] | The larger mass difference in deuterated standards can lead to an "isotope effect" noticeable in high-resolution chromatography.[2] |
| Accuracy (% Recovery) | 85-115% (Matrix Dependent)[2] | 95-105%[2] | Perfect co-elution of the ¹³C standard provides more accurate compensation for matrix effects.[2] |
| Precision (%RSD) | < 15%[2] | < 5%[2] | Consistent co-elution and stable isotope incorporation of the ¹³C standard result in lower variability.[2] |
| Isotopic Stability | Generally stable, but H/D exchange is a remote possibility | Highly stable with no risk of isotope exchange[10] | The carbon-13 label is incorporated into the stable carbon backbone of the molecule. |
Experimental Protocols
Protocol 1: Quantification of Pantothenic Acid in Human Serum using LC-MS/MS
This protocol is adapted for use with a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum, add 10 µL of the internal standard solution (e.g., [¹³C₃,¹⁵N]-pantothenic acid in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column.[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: A suitable gradient to separate pantothenic acid from other matrix components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6]
-
MRM Transitions:
-
Pantothenic Acid: m/z 220.07 → 90.0[6]
-
Internal Standard: The specific transition will depend on the labeling (e.g., for [¹³C₃,¹⁵N]-pantothenic acid, it would be approximately m/z 224 → 94).
-
Visualizations
Caption: Experimental workflow for pantothenic acid quantification.
Caption: Isotopic crosstalk leading to analytical interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Reducing ion suppression for accurate vitamin B5 measurement
Welcome to the technical support center for the accurate quantification of Vitamin B5 (Pantothenic Acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect Vitamin B5 measurement?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Vitamin B5) in the mass spectrometer's ion source.[1][2] This interference reduces the number of Vitamin B5 ions that reach the detector, leading to a decreased signal intensity, which can result in underestimation of the vitamin's concentration, poor reproducibility, and compromised assay sensitivity.[1][3]
Q2: What are the common sources of ion suppression in biological matrices like plasma or serum?
A2: The primary sources of ion suppression in biological matrices are endogenous components that are often present at high concentrations. These include:
-
Phospholipids: Abundant in cell membranes, they are a major cause of ion suppression in plasma and serum samples.[4]
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can crystallize in the ion source, leading to suppression.[5]
-
Proteins: Although largely removed during sample preparation, residual proteins or peptides can still cause interference.[3]
-
Other Endogenous Molecules: Metabolites, fatty acids, and other small molecules can also co-elute with Vitamin B5 and cause ion suppression.[6]
Q3: I am using a stable isotope-labeled internal standard (SIL-IS) for my Vitamin B5 analysis, but I'm still seeing variability in my results. Why might this be happening?
A3: While SIL-IS are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[7] Potential reasons for this include:
-
Chromatographic Separation: Even a slight difference in retention time between Vitamin B5 and its SIL-IS can expose them to different matrix components, leading to differential ion suppression.[8]
-
High Concentrations of Co-eluting Interferences: If a matrix component is present at a very high concentration, it can suppress the ionization of both the analyte and the internal standard to a degree that is not proportional.
-
Purity of the Internal Standard: Impurities in the SIL-IS, particularly the presence of the unlabeled analyte, can lead to inaccurate quantification.
Q4: Can I just dilute my sample to reduce ion suppression?
A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[1] However, this approach is limited by the concentration of Vitamin B5 in the sample and the sensitivity of the analytical instrument. Excessive dilution may lead to analyte concentrations that are below the limit of quantification (LOQ) of the assay.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your Vitamin B5 analysis.
Problem 1: Low Vitamin B5 signal intensity and poor sensitivity.
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering substances.
-
Perform a Post-Column Infusion Experiment: This will help identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatographic method to move the Vitamin B5 peak away from these zones.
-
Optimize Sample Cleanup: Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove phospholipids and other interferences.[4]
-
Chromatographic Optimization: Modify your LC method to improve the separation of Vitamin B5 from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Problem 2: Inconsistent results and high variability between replicate injections.
-
Possible Cause: Variable matrix effects between different samples.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard: If not already in use, a SIL-IS is the most effective way to compensate for sample-to-sample variations in ion suppression. For Vitamin B5, [13C6, 15N2]-pantothenic acid is a suitable internal standard.[9][10]
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in a matrix that is as similar as possible to your study samples. This helps to ensure that the standards and samples experience similar matrix effects.
-
Check for Carryover: Inject a blank sample after a high-concentration sample to ensure that there is no carryover affecting subsequent injections.
-
Problem 3: My stable isotope-labeled internal standard is not adequately correcting for ion suppression.
-
Possible Cause: Differential matrix effects on the analyte and the internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of Vitamin B5 and its SIL-IS. They should have nearly identical retention times. If there is a noticeable separation, the chromatographic method needs to be optimized to ensure they co-elute.[8]
-
Optimize the Internal Standard Concentration: An excessively high concentration of the SIL-IS can cause self-suppression and interfere with the analyte's ionization.
-
Investigate Alternative Internal Standards: In rare cases, a different SIL-IS or a structural analog internal standard might perform better.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Vitamin B5 Analysis in Plasma
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 85-100% | High (significant suppression) | Simple, fast, and inexpensive, but provides the least clean extract.[4] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate | Good for removing non-polar interferences. Can be labor-intensive. |
| Solid-Phase Extraction (SPE) | 80-95% | Low (minimal suppression) | Highly effective for removing a wide range of interferences, leading to a cleaner extract.[4][6] Requires method development. |
Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.
Table 2: Example LC-MS/MS Parameters for Vitamin B5 Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water[11][12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| Capillary Voltage | 3.5 kV[11] |
| Source Temperature | 150°C[11] |
| MRM Transition (Vitamin B5) | 220.1 > 90.1 |
| MRM Transition (IS) | e.g., 227.1 > 97.1 for [13C6, 15N2]-IS |
Experimental Protocols
Protocol 1: Sample Preparation of Human Serum using Protein Precipitation
This protocol is a straightforward method for preparing serum samples for Vitamin B5 analysis.
-
Thaw human serum samples at room temperature.
-
To 100 µL of serum in a microcentrifuge tube, add 20 µL of the working internal standard solution (e.g., D-(-)-Pantolactone-d6).[11]
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate the proteins.[11]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[11]
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions of ion suppression in your chromatographic run.[3][5]
-
Prepare a solution of Vitamin B5 at a concentration that gives a stable and mid-range signal on your mass spectrometer.
-
Set up a post-column infusion system where the Vitamin B5 solution is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer ion source, using a T-junction.
-
Begin acquiring data on the mass spectrometer, monitoring the MRM transition for Vitamin B5. You should observe a stable baseline signal.
-
Inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte).
-
Monitor the baseline signal for any dips or decreases. A drop in the signal indicates a region of ion suppression.[13]
-
The retention time of these dips corresponds to the elution of matrix components that are causing the ion suppression.
Visualizations
Caption: Experimental workflow for Vitamin B5 analysis.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Overcoming challenges in enzymatic hydrolysis for total pantothenic acid analysis
Welcome to the technical support center for total pantothenic acid (Vitamin B5) analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the enzymatic hydrolysis step in quantifying total pantothenic acid. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis necessary for total pantothenic acid analysis?
In biological samples and food matrices, pantothenic acid predominantly exists in bound forms, primarily as Coenzyme A (CoA) and acyl carrier protein (ACP).[1][2] Analytical methods like HPLC and LC-MS/MS can only detect free pantothenic acid. Therefore, an enzymatic hydrolysis step is crucial to liberate the free pantothenic acid from these bound forms, ensuring the measurement of the total pantothenic acid content.[3]
Q2: Which enzymes are typically used for the hydrolysis of bound pantothenic acid?
A combination of enzymes is often used to ensure complete hydrolysis. The most common enzymes include:
-
Alkaline Phosphatase: This enzyme hydrolyzes phosphate esters.[4]
-
Pantetheinase: This enzyme specifically cleaves pantetheine, a component of CoA and ACP, to yield pantothenic acid.
Some protocols may also employ broader-specificity enzymes like papain and amylase, particularly for complex food matrices, to help break down the sample matrix and improve the accessibility of the bound pantothenic acid to the more specific enzymes.[5]
Q3: What are the main challenges encountered during the enzymatic hydrolysis of pantothenic acid?
The primary challenges include:
-
Incomplete Hydrolysis: Failure to completely liberate pantothenic acid from its bound forms, leading to underestimation of the total content.
-
Matrix Interferences: Components within the sample (e.g., proteins in dairy products) can interfere with the enzymatic reaction or the subsequent analytical detection.[6]
-
Enzyme Inhibition: Substances present in the sample or introduced during sample preparation can inhibit the activity of the hydrolytic enzymes.
-
Analyte Stability: Pantothenic acid can be unstable under certain conditions of pH and temperature, potentially leading to degradation during the hydrolysis process.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic hydrolysis for total pantothenic acid analysis in a question-and-answer format.
Problem 1: Low recovery of pantothenic acid.
Q: My analytical results show consistently low recovery of pantothenic acid after enzymatic hydrolysis. What are the potential causes and how can I address them?
A: Low recovery is a common issue and can stem from several factors related to the enzymatic hydrolysis step.
-
Cause 1: Incomplete Hydrolysis. This is the most frequent reason for low recovery.
-
Solution:
-
Optimize Enzyme Concentration: Ensure you are using an adequate concentration of both alkaline phosphatase and pantetheinase. It is advisable to perform an enzyme activity assay to confirm the potency of your enzyme preparations.
-
Verify Incubation Time and Temperature: The hydrolysis reaction may require more time for completion. While a common starting point is an overnight incubation, you may need to extend this period. Ensure the incubation temperature is optimal for the specific enzymes you are using. For instance, some protocols suggest a multi-step incubation with different enzymes at varying temperatures.[2]
-
Check pH of the Reaction Buffer: Enzymes have optimal pH ranges for their activity. The pH of your sample and buffer mixture should be within the optimal range for both alkaline phosphatase and pantetheinase. For example, the pantetheinase from horse kidney has an optimal pH range of 4.0-5.5.[7]
-
Enzyme Source and Purity: The source and purity of the enzymes can significantly impact their effectiveness. Consider trying enzymes from a different supplier or a higher purity grade.
-
-
-
Cause 2: Matrix Effects. The sample matrix can hinder the enzymatic reaction.
-
Solution:
-
Sample Pre-treatment: For high-protein samples, such as dairy products, a protein precipitation step prior to enzymatic hydrolysis may be necessary.[6]
-
Use of Proteases: Incorporating a protease like papain in the initial hydrolysis step can help to break down the protein matrix and improve enzyme access to the bound pantothenic acid.[5]
-
-
-
Cause 3: Analyte Degradation. Pantothenic acid can degrade under harsh conditions.
-
Solution:
-
Avoid Extreme pH and High Temperatures: Ensure that the pH and temperature used during hydrolysis and subsequent sample processing are not degrading the pantothenic acid. Pantothenic acid is known to be labile to high temperatures.[2]
-
-
Problem 2: High variability in results.
Q: I am observing significant variability in my pantothenic acid measurements between replicate samples. What could be causing this inconsistency?
A: High variability often points to inconsistencies in the sample preparation and hydrolysis process.
-
Cause 1: Inhomogeneous Sample.
-
Solution: Ensure your sample is thoroughly homogenized before taking aliquots for analysis. This is particularly important for solid or semi-solid matrices.
-
-
Cause 2: Inconsistent Enzyme Activity.
-
Solution:
-
Proper Enzyme Storage and Handling: Enzymes are sensitive to temperature fluctuations. Ensure they are stored at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Fresh Enzyme Solutions: Prepare fresh enzyme solutions for each batch of experiments, as their activity can diminish over time in solution.
-
-
-
Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent addition of sample, buffers, and enzyme solutions to each replicate.
-
Problem 3: Suspected enzyme inhibition.
Q: I suspect that something in my sample is inhibiting the enzymatic hydrolysis, leading to inaccurate results. How can I confirm and address this?
A: Enzyme inhibition can be a challenging issue, often originating from the sample matrix itself.
-
Confirmation of Inhibition:
-
Spike Recovery Experiment: Add a known amount of a pantothenic acid standard (in its bound form, e.g., Coenzyme A) to your sample matrix and a control matrix (e.g., buffer). If the recovery from the sample matrix is significantly lower than from the control, this suggests inhibition.
-
Monitor Enzyme Activity: Perform an enzyme activity assay with and without the presence of your sample extract to directly measure the inhibitory effect.
-
-
Addressing Inhibition:
-
Sample Dilution: Diluting the sample can reduce the concentration of the inhibitor to a level where it no longer significantly affects the enzyme activity.
-
Sample Clean-up: Employ a sample clean-up step, such as solid-phase extraction (SPE), to remove potential inhibitors before the enzymatic hydrolysis.
-
Feedback Inhibition: Be aware of potential feedback inhibition, where high concentrations of the reaction products (free pantothenic acid) can inhibit the enzyme.[1] While less common in analytical settings where the goal is complete hydrolysis, it is a possibility with highly concentrated samples.
-
Experimental Protocols
Protocol 1: General Enzymatic Hydrolysis for Food Samples
This protocol is a general guideline and may require optimization for specific food matrices.
-
Sample Homogenization: Homogenize 1-5 grams of the food sample.
-
Initial Digestion (for complex matrices):
-
Specific Hydrolysis:
-
Add alkaline phosphatase and pantetheinase to the sample.
-
Incubate at 37°C for 12-24 hours (overnight).
-
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., trichloroacetic acid) to precipitate proteins and inactivate the enzymes.
-
Centrifugation and Filtration: Centrifuge the sample to pellet the precipitate. Filter the supernatant through a 0.22 µm filter before analysis by HPLC or LC-MS/MS.
Protocol 2: Enzymatic Hydrolysis for Biological Fluids (e.g., Blood)
-
Sample Preparation: For whole blood or red blood cells, lysis is required to release intracellular Coenzyme A.
-
Enzymatic Hydrolysis:
-
To the lysed sample, add a suitable buffer.
-
Add alkaline phosphatase and pantetheinase.
-
Incubate at 37°C for an optimized period (e.g., 4-18 hours).
-
-
Protein Precipitation: Add an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins.
-
Centrifugation and Filtration: Centrifuge to remove the precipitated proteins and filter the supernatant before analysis.
Data Presentation
Table 1: Typical Enzyme Conditions for Pantothenic Acid Hydrolysis
| Parameter | Alkaline Phosphatase | Pantetheinase | Papain |
| Optimal pH | ~8.0 - 10.0 | ~4.0 - 5.5[7] | ~6.0 - 7.0 |
| Optimal Temp. | ~37°C | ~37°C | ~60 - 70°C |
| Source | Bovine intestinal mucosa, E. coli | Pigeon or chicken liver, horse kidney[7] | Papaya latex |
Table 2: Troubleshooting Summary for Low Pantothenic Acid Recovery
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Hydrolysis | Time course experiment, vary enzyme concentration | Increase incubation time, increase enzyme concentration, optimize pH |
| Matrix Interference | Analyze a spiked sample vs. a standard in solvent | Dilute sample, use protein precipitation, add a protease pre-treatment |
| Enzyme Inhibition | Spike recovery experiment, direct enzyme activity assay | Dilute sample, perform sample clean-up (e.g., SPE) |
| Analyte Degradation | Analyze sample stability at different pH/temperatures | Use milder hydrolysis conditions, protect from light and extreme heat |
Visualizations
Caption: A generalized experimental workflow for the analysis of total pantothenic acid.
Caption: A decision tree for troubleshooting low recovery in pantothenic acid analysis.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kcl.ac.uk [kcl.ac.uk]
- 4. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Selecting the best precipitating agent for B vitamin analysis in blood
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal precipitating agent for B vitamin analysis in blood samples.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a precipitating agent in B vitamin analysis?
A1: In blood samples (whole blood, serum, or plasma), B vitamins are often bound to proteins. For accurate analysis, especially with methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these proteins must be removed as they can interfere with the analytical process. Precipitating agents are chemicals that cause proteins to denature and aggregate, allowing them to be easily separated from the sample by centrifugation, leaving the B vitamins in the supernatant for analysis.
Q2: Which are the most common precipitating agents for B vitamin analysis in blood?
A2: The most commonly used precipitating agents include:
-
Acids: Trichloroacetic acid (TCA) and perchloric acid (PCA).
-
Organic Solvents: Acetonitrile (ACN) and methanol (MeOH).
-
Salts: Zinc sulfate (often used in combination with an organic solvent like methanol).[1][2][3]
Q3: How do I choose the best precipitating agent for my experiment?
A3: The choice of precipitating agent depends on several factors, including the specific B vitamins being analyzed, the blood matrix (whole blood, serum, or plasma), and the analytical method used. For a multi-vitamin analysis, some agents may offer better recovery and precision for a broader range of vitamins. Refer to the comparison tables below and the decision tree diagram to guide your selection.
Q4: Can the precipitating agent affect the stability of B vitamins?
A4: Yes, the harsh conditions created by some precipitating agents, such as strong acids, can potentially degrade certain B vitamins. It is crucial to follow validated protocols and minimize the exposure time of the sample to the precipitating agent. For instance, some studies suggest that trichloroacetic acid can interact with vitamin B12.[4][5]
Troubleshooting Guide
Problem: Low recovery of one or more B vitamins.
| Possible Cause | Suggested Solution |
| Incomplete protein precipitation | Ensure the correct ratio of precipitating agent to sample is used. Vortex the sample thoroughly after adding the agent to ensure complete mixing and protein denaturation. |
| Co-precipitation of the analyte | The B vitamin of interest may be physically trapped in the protein pellet. Try a different precipitating agent. For example, if using an organic solvent, consider an acid-based precipitation or vice versa. |
| Analyte degradation | The pH or chemical nature of the precipitating agent may be degrading the vitamin. This can be a concern with strong acids like TCA for certain vitamins.[4][5] Consider a milder agent like zinc sulfate in methanol. |
| Insufficient release from protein binding | The precipitating agent may not be effectively disrupting the binding between the B vitamin and its carrier protein. Ensure adequate vortexing and incubation time as specified in the protocol. |
Problem: High variability (poor precision) in results.
| Possible Cause | Suggested Solution |
| Inconsistent precipitation | Ensure precise and consistent pipetting of both the sample and the precipitating agent. Maintain a consistent temperature during the precipitation step. |
| Matrix effects | Endogenous components from the blood matrix can interfere with the ionization of the target B vitamins in the mass spectrometer, leading to signal suppression or enhancement.[6][7][8][9] The choice of precipitating agent can influence the extent of matrix effects. Consider an agent known for providing cleaner extracts, or implement additional sample clean-up steps like solid-phase extraction (SPE). |
| Incomplete separation of supernatant | After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. Incomplete separation can lead to the transfer of precipitated protein into the analytical sample. |
Problem: Unexpected peaks in the chromatogram.
| Possible Cause | Suggested Solution |
| Interference from the precipitating agent | Ensure the precipitating agent is of high purity (e.g., HPLC or LC-MS grade). Run a blank sample containing only the precipitating agent and mobile phase to check for contaminants. |
| Extraction of interfering compounds from the matrix | The precipitating agent may be extracting other small molecules from the blood that co-elute with your B vitamins. Optimize your chromatographic method to improve the separation of the target analytes from interferences. Trying a different precipitating agent may also help, as different agents have different extraction selectivities. |
Data Presentation: Comparison of Precipitating Agents
The following tables summarize quantitative data on the performance of common precipitating agents for B vitamin analysis in blood matrices.
Table 1: Zinc Sulfate in Methanol vs. Trichloroacetic Acid (TCA) in Whole Blood [1][2]
| Analyte | Precipitating Agent | Accuracy (%) | Precision (%RSD) | Process Efficiency (%) |
| Thiamine (B1) | Zinc Sulfate in Methanol | 89 - 120 | 0.5 - 13 | 65 - 108 |
| Riboflavin (B2) | Zinc Sulfate in Methanol | 89 - 120 | 0.5 - 13 | 65 - 108 |
| Niacin (B3) | Zinc Sulfate in Methanol | 89 - 120 | 0.5 - 13 | 65 - 108 |
| Niacinamide | Zinc Sulfate in Methanol | 89 - 120 | 0.5 - 13 | 65 - 108 |
| Pantothenic Acid (B5) | Zinc Sulfate in Methanol | 89 - 120 | 0.5 - 13 | 65 - 108 |
| Pyridoxine (B6) | Zinc Sulfate in Methanol | 89 - 120 | 0.5 - 13 | 65 - 108 |
| 4-Pyridoxic Acid | Zinc Sulfate in Methanol | 89 - 120 | 0.5 - 13 | 65 - 108 |
| Biotin (B7) | Zinc Sulfate in Methanol | 89 - 120 | 0.5 - 13 | 65 - 108 |
| Cyanocobalamin (B12) | Zinc Sulfate in Methanol | 89 - 120 | 0.5 - 13 | 65 - 108 |
| Note: | A direct comparison study found zinc sulfate in methanol to be superior to TCA for these analytes. |
Table 2: Acetonitrile in Plasma [6]
| Analyte | Recovery (%) |
| Riboflavin (B2) | 63 - 81 |
| Nicotinamide | ~40 (suppressed due to matrix effects) |
| Pantothenic Acid (B5) | 63 - 81 |
| Pyridoxine (B6) | 63 - 81 |
| Biotin (B7) | 63 - 81 |
Table 3: Methanol in Serum [10]
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Matrix Effect (%) |
| Thiamine (B1) | 1.1 - 12.4 | 2.0 - 13.5 | 2.6 - 10.4 |
| Riboflavin (B2) | 1.1 - 12.4 | 2.0 - 13.5 | 2.6 - 10.4 |
| Nicotinamide | 1.1 - 12.4 | 2.0 - 13.5 | 2.6 - 10.4 |
| Pantothenic Acid (B5) | 1.1 - 12.4 | 2.0 - 13.5 | 2.6 - 10.4 |
| Pyridoxic Acid | 1.1 - 12.4 | 2.0 - 13.5 | 2.6 - 10.4 |
| Biotin (B7) | 1.1 - 12.4 | 2.0 - 13.5 | 2.6 - 10.4 |
| 5-methyltetrahydrofolate | 1.1 - 12.4 | 2.0 - 13.5 | 2.6 - 10.4 |
| Cyanocobalamin (B12) | 1.1 - 12.4 | 2.0 - 13.5 | 2.6 - 10.4 |
Experimental Protocols
Protocol 1: Protein Precipitation with Trichloroacetic Acid (TCA)
-
Pipette 200 µL of whole blood, serum, or plasma into a microcentrifuge tube.
-
Add 200 µL of 10% (w/v) TCA solution.
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
Protocol 2: Protein Precipitation with Zinc Sulfate in Methanol
-
Pipette 100 µL of whole blood, serum, or plasma into a microcentrifuge tube.
-
Add 400 µL of a solution of 80:20 (v/v) methanol and 2% zinc sulfate in water.[11]
-
Vortex vigorously for 20 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at room temperature.[11]
-
Carefully transfer the supernatant to a new tube for analysis.
Protocol 3: Protein Precipitation with Acetonitrile (ACN)
-
Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 1:3 sample to ACN ratio is common).
-
Vortex for 1 minute to ensure complete mixing.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
Mandatory Visualization
References
- 1. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Trichloroethylene induced vitamin B(12) and folate deficiency leads to increased formic acid excretion in the rat [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A robust method for simultaneous determination of eight B vitamins in human serum by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Quantification of Pantothenic Acid: Isotope Dilution Mass Spectrometry and its Alternatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pantothenic acid (Vitamin B5) is paramount for nutritional assessment, clinical diagnostics, and pharmacokinetic studies. This guide provides an objective comparison of isotope dilution mass spectrometry (IDMS), a state-of-the-art analytical technique, with other established methods for pantothenic acid determination. The comparison is supported by experimental data, detailed methodologies, and illustrative workflows to aid in the selection of the most suitable method for specific research needs.
Superior Accuracy and Precision with Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) has emerged as a reference method for the quantification of pantothenic acid due to its high accuracy and precision.[1][2] This technique involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass.[3] This internal standard is added to the sample at the beginning of the analytical process, correcting for any loss of analyte during sample preparation and analysis, as well as compensating for matrix effects and variations in instrument response.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the common platform for IDMS analysis of pantothenic acid.[5] The use of stable isotope-labeled internal standards, such as [13C3, 15N]-pantothenic acid or D-(−)-Pantolactone-d6, is considered the gold standard in quantitative LC-MS/MS analysis.[3][6] These standards mimic the behavior of the native analyte during extraction, derivatization, and ionization, leading to highly reliable results.[3]
Comparison of Analytical Methods
While IDMS offers significant advantages, other methods such as microbiological assays and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) have been historically used and are still employed in certain contexts. The following tables summarize the performance characteristics of these methods.
| Method | Internal Standard | Accuracy (Recovery %) | Precision (RSD/CV %) | Remarks |
| Isotope Dilution Mass Spectrometry (IDMS) | [13C6, 15N2]-pantothenic acid | 95 - 106%[7] | 1.1% (Overall RSDr), 2.5 - 6.0% (Intermediate reproducibility)[7] | Highly selective, fast, and robust alternative to microbiological methods.[7] |
| [13C3, 15N]-pantothenic acid | 97.5%[5] | 8.5% (Intra-assay CV for free PA), 15.3% (Intra-assay CV for total PA)[5] | Enables unequivocal determination of the vitamin.[5] | |
| Isotopic calcium pantothenate | 91.0 - 105%[8] | 0.46 - 3.0% (n=6)[8] | ||
| D-(−)-Pantolactone-d6 | 92 - 108%[3] | < 5% (Intra-day RSD), < 7% (Inter-day RSD)[3] | Corrects for matrix effects and variations during sample processing.[3] | |
| LC-MS/MS (without stable isotope IS) | Hopantenic acid (structural analog) | Good performance characteristics demonstrated in food matrices.[4] | More affordable alternative to stable isotope IS.[4] | |
| High-Performance Liquid Chromatography (HPLC-UV) | None specified | 89 - 98%[9] | 1.17 - 3.20%[4][9] | Less sensitive and specific than LC-MS/MS methods.[4] |
| Microbiological Assay (MA) | None | Often used as a reference method, but can be affected by matrix and other vitamers.[4] | Generally higher variability than LC-MS/MS methods.[4] | Labor-intensive and time-consuming.[4] Measures a significant amount of bound pantothenic acid.[10] |
Experimental Protocols
Isotope Dilution Mass Spectrometry (LC-MS/MS)
A generalized experimental workflow for the quantification of pantothenic acid in human serum using IDMS is outlined below.
1. Sample Preparation:
-
Thaw human serum samples at room temperature.[3]
-
To 100 µL of serum in a microcentrifuge tube, add 20 µL of the D-(−)-Pantolactone-d6 internal standard working solution.[3]
-
Vortex for 10 seconds.[3]
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[3]
-
Vortex vigorously for 30 seconds.[3]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
2. LC-MS/MS Conditions:
-
Chromatography: Reversed-phase liquid chromatography is typically used.[11] A common mobile phase consists of water and acetonitrile with 0.1% formic acid.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly employed.[3] Detection is performed in multiple reaction monitoring (MRM) mode.[12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation (for food samples):
-
High-protein food: Homogenize 2 g of the sample with 20 mL of water. Add 1 mL of 15% zinc sulfate solution, mix, centrifuge, and filter the supernatant.[12]
-
Low-protein food: Homogenize 2 g of the sample with 20 mL of 1% formic acid solution, centrifuge, and filter the supernatant.[12]
2. HPLC-UV Conditions:
-
Column: L-column2 ODS column.[12]
-
Mobile Phase: 0.02 mol/L phosphate solution (pH 3.0)-acetonitrile (95:5).[12]
-
Detection: UV detection at 200 nm.[12]
Microbiological Assay
The microbiological assay is a traditional method that relies on the growth of a microorganism that requires pantothenic acid for its proliferation. The extent of growth is proportional to the amount of pantothenic acid in the sample. This method, while historically significant, is often laborious and less specific compared to chromatographic techniques.[4][10]
Visualizing the Methodologies
To better understand the analytical processes, the following diagrams illustrate the experimental workflow of IDMS and the comparative relationship between the different analytical methods.
Caption: A streamlined workflow for the analysis of pantothenic acid using IDMS.
Caption: Relationship between methods for pantothenic acid analysis.
Conclusion
Isotope dilution mass spectrometry stands out as the most accurate and precise method for the quantification of pantothenic acid. Its ability to correct for analytical variability through the use of stable isotope-labeled internal standards makes it an invaluable tool for researchers, scientists, and drug development professionals who require high-quality, reliable data. While alternative methods like HPLC-UV and microbiological assays exist, they generally do not offer the same level of performance as IDMS, particularly in complex matrices. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of accuracy and precision, sample throughput, and available resources.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. econtent.hogrefe.com [econtent.hogrefe.com]
- 7. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 9. researchgate.net [researchgate.net]
- 10. imrpress.com [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope-Labeled Standards for Pantothenic Acid Quantification: Pantothenic acid-13C3,15N vs. Deuterium-Labeled Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pantothenic acid (Vitamin B5), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison between Pantothenic acid-13C3,15N and deuterium-labeled standards, supported by experimental principles and data.
Stable isotope dilution analysis using mass spectrometry is the gold standard for quantitative bioanalysis.[1] The ideal internal standard is chemically identical to the analyte, differing only in mass, which allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[2][3] While both heavy-atom labeled (¹³C, ¹⁵N) and deuterium-labeled standards are widely used, their inherent physicochemical properties can lead to significant differences in analytical performance.[4][5]
Data Presentation: Performance Comparison
The following table summarizes the key performance differences between Pantothenic acid-13C3,15N and deuterium-labeled standards based on established principles of stable isotope dilution analysis.
| Performance Parameter | Pantothenic acid-13C3,15N | Deuterium-Labeled Standards (e.g., D-(-)-Pantolactone-d6) | Supporting Rationale |
| Chromatographic Co-elution | Typically co-elutes perfectly with the unlabeled analyte.[6][7] | Often exhibits a slight retention time shift, eluting earlier than the native analyte.[8] | The C-²H bond is slightly stronger and less polar than the C-¹H bond, leading to a chromatographic isotope effect, which is more pronounced in modern high-resolution chromatography.[5] ¹³C and ¹⁵N isotopes cause a negligible change in physicochemical properties.[6] |
| Correction for Matrix Effects | Provides superior correction due to identical elution profiles, ensuring both standard and analyte experience the same degree of ion suppression or enhancement.[6] | The chromatographic shift can lead to differential matrix effects, where the analyte and standard are in regions of varying ion suppression, potentially compromising accuracy.[9] | Accurate correction relies on the analyte and internal standard co-eluting and having the same ionization efficiency.[8] |
| Isotopic Stability | Highly stable; the ¹³C-C and ¹⁵N-C bonds are not susceptible to exchange with unlabeled atoms from the solvent or matrix.[2][10] | Can be susceptible to back-exchange of deuterium with protons, especially if the labels are on exchangeable sites (e.g., -OH, -NH) or in positions prone to chemical or enzymatic exchange.[2][10] | Deuterium exchange can lead to a loss of the isotopic label, compromising the integrity of the standard and the accuracy of quantification.[10] |
| Accuracy and Precision | Generally provides higher accuracy and precision due to the mitigation of isotopic and matrix effects.[7][11] | Potential for reduced accuracy and precision if significant chromatographic shifts or isotopic instability are present.[5][7] | The closer the internal standard mimics the analyte's behavior, the more reliable the quantitative data.[3] |
| Commercial Availability & Cost | May be less readily available and more expensive due to more complex synthetic routes.[3] | Often more commercially available and less expensive to synthesize.[3][4] | Deuteration is often a more straightforward synthetic process than the incorporation of ¹³C and ¹⁵N.[4] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of pantothenic acid in human serum using a stable isotope-labeled internal standard. This method can be adapted for either Pantothenic acid-13C3,15N or a deuterium-labeled standard.
Objective: To determine the concentration of pantothenic acid in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope dilution method.
Materials:
-
Human serum samples
-
Pantothenic acid analytical standard
-
Pantothenic acid-13C3,15N or Deuterium-labeled pantothenic acid internal standard (IS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Preparation of Standard and Internal Standard Working Solutions:
-
Prepare a stock solution of the pantothenic acid analytical standard in methanol/water.
-
Prepare a stock solution of the internal standard (Pantothenic acid-13C3,15N or deuterium-labeled) in methanol/water.
-
From the stock solutions, prepare a series of calibration standards by spiking a suitable matrix (e.g., charcoal-stripped serum) with the analytical standard.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[12]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[12]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of pantothenic acid from matrix components.
-
Flow Rate: As recommended for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pantothenic Acid: Monitor the appropriate precursor to product ion transition.
-
Pantothenic acid-13C3,15N: Monitor the mass-shifted precursor to product ion transition (M+4).
-
Deuterium-Labeled IS: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of pantothenic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
References
- 1. Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. myadlm.org [myadlm.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Method Validation for Quantitative Pantothenic Acid Assay using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validation parameters for the quantitative analysis of pantothenic acid (Vitamin B5) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). It includes a detailed experimental protocol and performance data to assist researchers in establishing and validating a robust and reliable analytical method. Alternative methods are also discussed to provide a comprehensive overview.
The accurate quantification of pantothenic acid is crucial in various fields, including nutritional analysis, clinical diagnostics, and drug development, owing to its essential role as a precursor of Coenzyme A.[1] LC-MS/MS has emerged as a preferred method due to its high selectivity, sensitivity, and speed compared to traditional methods like microbiological assays.[2][3]
Data Presentation: Comparison of Analytical Methods
The performance of an analytical method is assessed through a series of validation parameters. The following tables summarize the key quantitative data for an LC-MS/MS method for pantothenic acid analysis and compare it with alternative methods.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Pantothenic Acid
| Validation Parameter | Performance Metric |
| Linearity Range | 0.08 - 1.2 µg/mL (r² = 0.9998)[2][3][4] |
| 10 - 1500 µg/L | |
| 1 - 1000 ng/mL (r² > 0.99)[5] | |
| Accuracy (Recovery) | 95% - 106%[3][4] |
| 91.0% - 105% | |
| 99.2% - 108.6%[6] | |
| 89.5% - 93.5% | |
| Precision (RSD) | Intra-day: < 5%[5] |
| Overall RSDr: 1.1%[2][3][4] | |
| Intermediate Reproducibility: 2.5% - 6.0%[2][3][4] | |
| Limit of Detection (LOD) | 3.0 µg/kg |
| 0.01 µg/L | |
| Limit of Quantification (LOQ) | 0.03 µg/L[7] |
Table 2: Comparison with Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages | Key Performance Data |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[1] | High selectivity and sensitivity, rapid analysis time.[2][3] | Higher equipment cost. | See Table 1. |
| Microbiological Assay | Measures the growth of a microorganism (e.g., Lactobacillus plantarum) which is dependent on pantothenic acid concentration.[8] | Historically a standard method. | Time-consuming, less specific, can be affected by other vitamers.[1][9] | Generally higher variability than LC-MS/MS methods.[1] |
| HPLC-UV | Chromatographic separation with ultraviolet detection.[9] | More accessible instrumentation than LC-MS/MS. | Lower sensitivity and specificity, potential for matrix interference.[7][9] | Accuracy (Recovery): 89% - 98%; Precision (CV): 1.17% - 3.20%[1][9] |
Experimental Protocols
A detailed methodology is crucial for replicating and validating an analytical method. The following protocol outlines a typical LC-MS/MS workflow for the quantification of pantothenic acid in a biological matrix.
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for serum or plasma samples.
-
Thawing: Allow frozen human serum/plasma samples to thaw at room temperature.[5]
-
Internal Standard Spiking: To 100 µL of the serum/plasma sample in a microcentrifuge tube, add a known amount (e.g., 20 µL) of an internal standard working solution (e.g., D-(−)-Pantolactone-d6 or [13C6, 15N2]-pantothenic acid).[5][10] Vortex for 10 seconds. The use of a stable isotope-labeled internal standard is considered the gold standard as it corrects for matrix effects and variability during sample processing.[11]
-
Protein Precipitation: Add 300 µL of cold methanol containing 0.1% formic acid to the sample.[5]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[5]
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.[5]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.[11]
-
Flow Rate: 0.3 - 0.5 mL/min.[11]
-
Column Temperature: 40°C.[11]
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for pantothenic acid.[9][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]
-
MRM Transitions:
-
Pantothenic Acid: e.g., m/z 220.1 → 90.1
-
Internal Standard (e.g., [13C6, 15N2]-pantothenic acid): e.g., m/z 228.1 → 98.1
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical hierarchy of method validation.
Caption: Experimental workflow for pantothenic acid quantification by LC-MS/MS.
Caption: Hierarchy of parameters for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. econtent.hogrefe.com [econtent.hogrefe.com]
- 11. benchchem.com [benchchem.com]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Comparative Guide to the Quantification of Pantothenic Acid: Microbiological Assay vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pantothenic acid (Vitamin B5) is critical in various fields, from nutritional analysis in fortified foods and supplements to pharmacokinetic studies in drug development. Historically, the microbiological assay has been the benchmark for measuring pantothenic acid levels. However, the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has introduced a powerful alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Performance Metrics
The choice between a microbiological assay and an LC-MS/MS method often depends on a balance of factors including specificity, speed, and sample throughput. Below is a summary of key performance characteristics for both methods based on published studies.
| Parameter | Microbiological Assay (AOAC 992.07) | LC-MS/MS |
| Principle | Measures the growth of Lactobacillus plantarum, which is dependent on the concentration of pantothenic acid. | Directly measures the mass-to-charge ratio of pantothenic acid and its fragments, providing high specificity. |
| Specificity | Susceptible to interference from other compounds that may promote or inhibit microbial growth. | Highly specific and selective, capable of distinguishing pantothenic acid from structurally similar compounds. |
| Linearity | Typically demonstrates a logarithmic dose-response curve. | Excellent linearity over a wide concentration range (e.g., r² = 0.9998)[1][2][3]. |
| Accuracy (Recovery) | Generally acceptable, but can be influenced by matrix effects. | High accuracy with recovery rates typically between 95% and 106%[1][2][3]. |
| Precision (RSD) | Can exhibit higher variability. | High precision with a relative standard deviation (RSDr) of 1.1% and intermediate precision of 2.5% to 6.0%[1][2][3]. |
| Analysis Time | Time-consuming, typically requiring 24-48 hours for incubation and measurement. | Rapid, with significantly shorter sample pretreatment and instrument run times[4]. |
| Throughput | Lower throughput due to lengthy incubation periods. | High throughput, suitable for analyzing a large number of samples. |
Experimental Workflows
The following diagrams illustrate the generalized workflows for the microbiological assay and the LC-MS/MS method for pantothenic acid quantification.
References
Inter-laboratory comparison of pantothenic acid quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of pantothenic acid (Vitamin B5). The accurate determination of this essential nutrient is critical in diverse fields, including nutrition, clinical diagnostics, and drug development, owing to its role as a precursor to Coenzyme A (CoA). This document outlines supporting experimental data and detailed methodologies to assist researchers in selecting the most suitable method for their specific applications.
Comparison of Performance Characteristics
The selection of an analytical method for pantothenic acid quantification hinges on the specific requirements of the study, including the sample matrix, desired accuracy and precision, and cost considerations. Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are often favored for their high sensitivity and specificity. However, microbiological assays and high-performance liquid chromatography (HPLC) remain relevant and valuable techniques.
| Method | Principle | Typical Recovery (%) | Precision (%RSD) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Microbiological Assay | Measures the growth of a microorganism (e.g., Lactobacillus plantarum) that requires pantothenic acid for proliferation. Growth is proportional to the vitamin concentration. | 89 - 98[1][2] | 1.17 - 3.20[1][2] | Not consistently reported | Measures biologically active form, cost-effective | Time-consuming, less specific, susceptible to matrix interference[2] |
| HPLC-UV | Separates pantothenic acid from other components in a sample using a C18 column, followed by detection using an ultraviolet (UV) detector. | 89 - 98[2] | 1.17 - 3.20[2] | ~800 pg[2] | Relatively simple, widely available | Less sensitive and specific than MS-based methods[1] |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. | 95 - 106[3] | 1.1 - 6.0[3] | 3.0 µg/kg[4] | High sensitivity, high specificity, robust | Higher equipment cost, requires skilled operators[5] |
| ELISA | An immunoassay technique that uses antibodies specific to pantothenic acid for quantification. | Not consistently reported | <10%[6] | 201.31 ng/mL[6] | High throughput, no complex equipment needed | Availability of specific antibodies can be a limitation[7] |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and laboratory conditions.
Microbiological Assay
The microbiological assay for pantothenic acid typically utilizes the microorganism Lactobacillus plantarum, which requires the vitamin for growth.[8][9]
Sample Preparation:
-
For samples where pantothenic acid is in a bound form (e.g., in food), an enzymatic hydrolysis step is required to release the free vitamin.[10] This can be achieved using enzymes like papain and amylase.
-
Samples are then extracted with water or a suitable buffer.[11]
-
The extract is diluted to a concentration that falls within the linear range of the assay.
Assay Procedure:
-
A basal medium containing all necessary nutrients for Lactobacillus plantarum except pantothenic acid is prepared.[12]
-
A series of standards with known concentrations of pantothenic acid and the prepared samples are added to the basal medium in a microtiter plate.[8]
-
The plate is inoculated with a culture of Lactobacillus plantarum.[12]
-
The plate is incubated at 37°C for 18-24 hours.[13]
-
The growth of the microorganism, which is proportional to the pantothenic acid concentration, is measured by turbidity using a microplate reader at a wavelength of 610-630 nm.[8]
-
A standard curve is generated by plotting the absorbance versus the concentration of the standards, and the concentration of pantothenic acid in the samples is determined from this curve.[9]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the analysis of pantothenic acid in various samples, including pharmaceutical preparations and food products.[14]
Sample Preparation:
-
For solid samples, a simple extraction with a phosphate buffer and sonication can be employed.[15]
-
For high-protein foods, deproteination with an acetic acid and sodium acetate solution, followed by centrifugation and filtration, is necessary.[2]
-
An internal standard, such as ampicillin, may be added to improve accuracy and precision.[14]
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer and acetonitrile (e.g., 97:3, v/v).[2]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[14]
-
Detection: UV detection at a wavelength of 197 nm or 204 nm is common.[2][14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of pantothenic acid, particularly in complex biological matrices.[1]
Sample Preparation:
-
For food samples, a direct extraction method can be used for free pantothenic acid. For bound forms, a hydrolysis step is required.[4]
-
An isotopically labeled internal standard, such as [13C6, 15N2]-pantothenic acid, is added to the sample.[3][16]
-
Protein precipitation is typically performed using an organic solvent like methanol or acetonitrile.[17]
-
The supernatant is filtered before injection into the LC-MS/MS system.[4]
LC-MS/MS Conditions:
-
Column: A C18 column is frequently used for separation.[4]
-
Mobile Phase: A gradient elution with a mixture of formic acid in water and an organic solvent like acetonitrile or methanol is common.[4][18]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.[2][17]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both pantothenic acid and the internal standard.[18]
Visualizations
The following diagrams illustrate the general workflow of an inter-laboratory comparison study and the relationship between the different quantification methods.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: Classification of Pantothenic Acid Quantification Methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. books.rsc.org [books.rsc.org]
- 8. drg-international.com [drg-international.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Vitamin B5 (Pantothenic Acid) Test Kit [mzfoodtest.com]
- 12. medallionlabs.com [medallionlabs.com]
- 13. micromasterlab.com [micromasterlab.com]
- 14. jfda-online.com [jfda-online.com]
- 15. Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. econtent.hogrefe.com [econtent.hogrefe.com]
- 17. benchchem.com [benchchem.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
Evaluating the Linearity and Sensitivity of a Pantothenic Acid Isotope Dilution Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of pantothenic acid (Vitamin B5) is critical in fields ranging from nutritional analysis to clinical diagnostics. This guide provides an objective comparison of the linearity and sensitivity of the stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) against alternative methods. The supporting experimental data and detailed protocols are provided to assist in methodological evaluation and selection.
Performance Characteristics of Pantothenic Acid Quantification Methods
The selection of an appropriate analytical method for pantothenic acid quantification is pivotal for generating reliable and reproducible data. The following table summarizes the key performance characteristics of the LC-MS/MS-based stable isotope dilution assay and compares it with other common analytical techniques.
| Parameter | Stable Isotope Dilution Assay (LC-MS/MS) | HPLC-UV | Microbiological Assay (MBA) |
| Linearity (R²) | >0.99[1][2] | >0.99 | Not typically defined by R² |
| Linear Range | 0.08 - 1.2 µg/mL[2], 10 - 1500 µg/L[3] | 50 - 800 ng | Dependent on microbial growth curve |
| Limit of Detection (LOD) | 800 pg[1], 3.0 µg/kg[3] | Generally higher than MS-based methods | Generally less sensitive than LC-MS/MS[4] |
| Limit of Quantification (LOQ) | 0.6 - 4 µ g/100g [5] | Not explicitly found | Not explicitly found |
| Internal Standard | Stable isotope-labeled pantothenic acid (e.g., [¹³C₃, ¹⁵N]-pantothenic acid, D-(−)-Pantolactone-d6)[6][7][8] | Structural analogs (e.g., hopantenic acid) or no internal standard[4] | Not applicable |
| Specificity | High | Lower than MS-based methods | Can be affected by other vitamers[4] |
| Accuracy (Recovery) | 95 - 106%[2], 91.0% - 105%[3] | 89 - 98%[1][4] | Can be variable |
| Precision (CV) | 1.17 - 3.20%[1] | Generally higher variability than LC-MS/MS[4] | Higher variability |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the protocols for sample preparation for a pantothenic acid isotope dilution assay and the procedure for evaluating the method's linearity and sensitivity.
Protocol 1: Sample Preparation for Pantothenic Acid Isotope Dilution Assay
This protocol outlines the steps for extracting pantothenic acid from a biological matrix, such as plasma or a food sample, for analysis by LC-MS/MS.
-
Sample Aliquoting : Take a precise volume or weight of the sample (e.g., 100 µL of plasma or 1-5 g of homogenized food).
-
Internal Standard Spiking : Add a known amount of the stable isotope-labeled internal standard solution (e.g., [¹³C₃, ¹⁵N]-pantothenic acid) to the sample.
-
For Total Pantothenic Acid (in bound forms) :
-
Add 10 mL of Tris-HCl buffer solution (pH 8.1±0.1) and 40 mL of water.
-
Hydrolyze the sample at 121°C under pressure for 15 minutes to release bound pantothenic acid[3].
-
Cool the sample and proceed with protein precipitation.
-
-
For Free Pantothenic Acid :
-
Proceed directly to protein precipitation.
-
-
Protein Precipitation : Add a protein precipitation agent, such as methanol or acetonitrile containing 1% formic acid, to the sample[7]. A common ratio is 3 parts precipitation agent to 1 part sample.
-
Vortexing : Vortex the sample for 1 minute to ensure thorough mixing and complete protein precipitation[7].
-
Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[7].
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate[7].
-
Evaporation and Reconstitution (Optional) : For increased sensitivity, the supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase[7].
-
LC-MS/MS Analysis : Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system[7].
Protocol 2: Evaluation of Linearity and Sensitivity
This protocol describes the procedure to determine the linearity, linear range, limit of detection (LOD), and limit of quantification (LOQ) of the pantothenic acid assay.
-
Preparation of Calibration Standards :
-
Prepare a stock solution of pantothenic acid of a known high concentration.
-
Create a series of at least five to six calibration standards by serially diluting the stock solution with a suitable solvent or matrix to cover the expected concentration range of the samples[9]. The range should typically span from 50% to 150% of the target concentration[9].
-
-
Analysis of Calibration Standards :
-
Analyze each calibration standard in triplicate using the established LC-MS/MS method.
-
-
Linearity Evaluation :
-
Plot the instrument response (e.g., peak area ratio of analyte to internal standard) against the known concentrations of the calibration standards.
-
Perform a linear regression analysis on the data points.
-
The method is considered linear if the coefficient of determination (R²) is greater than 0.99[1][2][9].
-
Visually inspect the residual plot to ensure a random distribution of residuals around the x-axis, which further confirms linearity[9].
-
-
Sensitivity Evaluation (LOD and LOQ) :
-
Limit of Detection (LOD) : The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.
-
Limit of Quantification (LOQ) : The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration corresponding to a signal-to-noise ratio of ≥ 10 or from the standard deviation of the response and the slope.
-
Visualizing the Workflow and Evaluation Process
To better illustrate the methodologies, the following diagrams, created using the DOT language, outline the key experimental and logical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of Pantothenic Acid in Food by LC-MS/MS [qikan.cmes.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. econtent.hogrefe.com [econtent.hogrefe.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to 13C vs. Deuterium Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals, achieving the highest accuracy and precision in quantitative mass spectrometry is paramount. The choice of a suitable internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance characteristics of two common types of stable isotope-labeled internal standards: carbon-13 (¹³C) and deuterium (²H or D).
The ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass, to ensure it experiences the same analytical process variations, such as extraction recovery, matrix effects, and ionization efficiency.[1][2] While both ¹³C and deuterated standards are widely used, their inherent physicochemical properties lead to significant performance differences.
Key Performance Characteristics: A Head-to-Head Comparison
Chromatographic Co-elution: A crucial factor for an internal standard is its ability to co-elute with the analyte to accurately compensate for matrix effects at the point of ionization.[3] ¹³C-labeled standards, where ¹²C atoms are replaced by the heavier ¹³C isotope, exhibit virtually identical physicochemical properties to the native analyte, resulting in perfect co-elution.[3][4] In contrast, deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte.[1][3] This is due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[3] This separation can be more pronounced in ultra-high-performance liquid chromatography (UPLC) systems.[5][6]
Isotopic Stability: The stability of the isotopic label is critical for maintaining the integrity of the internal standard throughout the analytical process. ¹³C labels are integrated into the carbon skeleton of the molecule and are not susceptible to exchange.[3][4] Deuterium atoms, particularly those on heteroatoms or in acidic positions, can be prone to exchange with protons from the solvent or matrix, a phenomenon known as back-exchange.[4][7] This can compromise the accuracy of the results.
Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, significantly impacting quantification.[4] An ideal internal standard should experience the same matrix effects as the analyte. Due to their perfect co-elution, ¹³C-labeled standards are more effective at compensating for these effects, leading to improved accuracy and precision.[3][5] The chromatographic shift of deuterated standards can result in them experiencing different matrix effects than the analyte, potentially leading to biased results.[3][8]
Quantitative Data Summary
The following tables summarize the performance characteristics based on data from various studies. While direct head-to-head comparisons for the same analyte are not always available, these tables provide a representative overview of the expected performance.
Table 1: General Performance Comparison
| Performance Parameter | ¹³C-Labeled Internal Standard | Deuterated (²H) Internal Standard | Key Findings |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[1][5] | Often exhibits a slight retention time shift, eluting earlier.[1][3] | ¹³C standards provide more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | High stability; ¹³C is not prone to exchange.[3][4] | Risk of back-exchange, especially for deuterium on heteroatoms.[4][7] | ¹³C standards offer greater reliability throughout the analytical process.[3] |
| Correction for Matrix Effects | Excellent at correcting for matrix effects due to identical elution profiles.[1][5] | The chromatographic shift can lead to differential ion suppression or enhancement.[1][8] | ¹³C is the superior choice for complex biological matrices.[1] |
| Accuracy & Precision | Demonstrates improved accuracy and precision.[1] A study showed a mean bias of 100.3% with a standard deviation of 7.6%.[9] | Can lead to inaccuracies, with one study showing a 40% error due to imperfect retention time matching.[1] Another study reported a mean bias of 96.8% with a standard deviation of 8.6%.[9] | The closer physicochemical properties of ¹³C standards result in more reliable and reproducible quantification.[1] |
Table 2: Performance in Lipidomics
| Performance Parameter | ¹³C-Labeled Internal Standard | Deuterated (²H) Internal Standard | Key Findings |
| Coefficient of Variation (CV%) | Use of ¹³C-IS in lipidomics significantly reduced the CV%.[1][10] | Higher CV% observed compared to ¹³C standards. | Biologically generated ¹³C-IS lipid mixtures resulted in a significant reduction in the lipid CV% of normalization compared to deuterated internal standard mixtures.[10][11] |
Experimental Protocols
Below are generalized experimental protocols for the quantification of an analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the plasma sample, add 10 µL of the internal standard working solution (either ¹³C-labeled or deuterated).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
2. LC-MS/MS Analysis
-
LC System: An Agilent 1290 Infinity LC system or equivalent.[4]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (e.g., 2% to 50% B over 10 minutes) is used to elute the analytes.[3]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically employed.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3]
Visualizing the Concepts
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Logical comparison of 13C and Deuterium internal standard characteristics.
Conclusion and Recommendation
While deuterated internal standards can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust and accurate quantitative bioanalysis.[1] Their identical chromatographic behavior and greater isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[1][3] For demanding applications in research and drug development where data integrity is paramount, the investment in ¹³C-labeled internal standards is highly recommended as it leads to more reliable and defensible results.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. scispace.com [scispace.com]
- 10. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Certified Reference Materials for Vitamin B5 Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Vitamin B5 (pantothenic acid) is paramount for ensuring product quality, safety, and efficacy. Certified Reference Materials (CRMs) are the cornerstone of analytical accuracy, providing a benchmark for method validation and quality control. This guide offers a comprehensive comparison of commercially available CRMs for Vitamin B5 analysis and contrasts their application in modern instrumental methods with traditional microbiological assays.
Comparison of Analytical Approaches
The determination of Vitamin B5 can be broadly categorized into two primary methodologies: high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) and microbiological assays. The choice of method significantly influences the type of reference material required and the overall performance of the analysis.
| Parameter | UPLC-MS/MS with CRMs | Microbiological Assay |
| Principle | Chromatographic separation followed by mass spectrometric detection and quantification against a certified reference standard. | Measures the growth of a microorganism (Lactiplantibacillus plantarum) which is dependent on Vitamin B5 concentration. |
| Specificity | High; capable of distinguishing between free and bound forms of pantothenic acid and its isomers. | Lower; may be susceptible to interference from other compounds that promote or inhibit microbial growth. |
| Analysis Time | Rapid; typically a few minutes per sample after extraction. | Slow; requires an incubation period of 24-48 hours.[1][2] |
| Sensitivity | High; able to detect very low concentrations of Vitamin B5. | Moderate; may not be suitable for samples with trace amounts of the vitamin. |
| Precision | High; characterized by low relative standard deviation (RSD). A UPLC-MS/MS method showed an overall RSD of 1.1%.[3][4] | Lower; subject to variability inherent in biological systems. |
| Throughput | High; amenable to automation for analyzing large numbers of samples. | Low; labor-intensive and not easily automated. |
| Reference Material | Requires high-purity, certified reference materials of pantothenic acid or its salts (e.g., calcium pantothenate). Isotopically labeled internal standards are often used for quantification.[3][4][5] | Requires a standard of known Vitamin B5 concentration to generate a standard curve for microbial growth. |
Commercially Available Certified Reference Materials
Several reputable suppliers offer CRMs for Vitamin B5 analysis. These materials are characterized by their high purity and certified concentration, making them suitable for use as calibration standards in instrumental analysis.
| Product | Supplier | Form | Application |
| Vitamin B5 (Calcium Pantothenate) | LGC Standards | Neat Solid | Primary calibrant for HPLC and LC-MS/MS methods.[6] |
| Calcium Pantothenate | USP | Solid | Reference standard for use in official USP-NF dietary supplement tests and assays.[7] |
| Pantothenic acid-13C3,15N hemicalcium salt | Cerilliant (MilliporeSigma) | Solution (100 µg/mL in 90:10 Methanol:Water) | Internal standard for quantitative analysis by LC-MS/MS.[5] |
Experimental Protocols
UPLC-MS/MS Method for Vitamin B5 in Fortified Foods
This method is suitable for the determination of free pantothenic acid in a variety of food matrices.[3][8]
a. Standard Preparation:
-
Primary Stock Solution (e.g., 500 mg/L): Accurately weigh and dissolve a suitable amount of a Vitamin B5 CRM (e.g., Calcium Pantothenate) in water. For example, 136 mg of D-calcium pantothenate in a 250 mL volumetric flask. (Note: pantothenic acid content is approximately 92% of calcium pantothenate).[9]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with water to prepare a series of calibration standards with concentrations ranging from approximately 1.0 to 1000 µg/L.[9]
-
Internal Standard Solution: If using an isotopically labeled standard, prepare a working solution at an appropriate concentration (e.g., 1 µg/mL).
b. Sample Preparation:
-
Accurately weigh approximately 5 grams of the homogenized sample into a centrifuge tube.
-
Add a suitable extraction buffer (e.g., 0.4 mol/L ammonium acetate buffer solution) and vortex to mix.[8]
-
For samples with high protein content, a protein precipitation step may be necessary. This can be achieved by adding zinc acetate and potassium hexacyanoferrate solutions.[9]
-
Centrifuge the sample and filter the supernatant through a 0.22 µm filter before analysis.[10]
c. UPLC-MS/MS Conditions:
-
Analytical Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.
-
Ionization: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-product ion transitions for both the native Vitamin B5 and the isotopically labeled internal standard.
Microbiological Assay for Vitamin B5
This assay relies on the growth of Lactiplantibacillus plantarum (ATCC 8014), which is proportional to the amount of Vitamin B5 in the sample.[1]
a. Standard Preparation:
-
Prepare a stock solution of a Vitamin B5 standard.
-
Create a series of calibration standards by diluting the stock solution with bidistilled water to achieve a concentration range (e.g., 0-100 ng per 10 ml).[2]
b. Sample Preparation:
-
For samples where Vitamin B5 is in a bound form, enzymatic hydrolysis is required to release free pantothenic acid.[2]
-
The sample extract is then diluted to fall within the concentration range of the standard curve.
c. Assay Procedure:
-
Aseptically add the prepared standards and samples to a 96-well microplate or test tubes.
-
Add the assay medium, which contains all necessary nutrients for the microorganism except for Vitamin B5.
-
Inoculate each well/tube with a standardized suspension of Lactiplantibacillus plantarum.
-
Incubate the plate/tubes at a controlled temperature (e.g., 36°C ± 1°C) for 32-40 hours, protected from light.[1]
-
Measure the turbidity (absorbance) of each well/tube using a microplate reader at a specific wavelength (e.g., 550 nm or 610-630 nm).[1][10]
-
Construct a standard curve by plotting the absorbance against the concentration of the Vitamin B5 standards.
-
Determine the Vitamin B5 concentration in the samples by interpolating their absorbance values on the standard curve.
Workflow for Vitamin B5 Analysis using CRMs
The following diagram illustrates a typical workflow for the analysis of Vitamin B5 using a CRM with a UPLC-MS/MS method.
Caption: Workflow for Vitamin B5 quantification using CRMs and UPLC-MS/MS.
Conclusion
The selection of an appropriate analytical method and reference material is critical for obtaining reliable and accurate results in Vitamin B5 analysis. While microbiological assays have historical significance, modern instrumental methods like UPLC-MS/MS, when used in conjunction with high-quality Certified Reference Materials, offer superior selectivity, speed, and precision.[3] For researchers and professionals in regulated environments, the use of CRMs from reputable sources such as LGC Standards, USP, and Cerilliant is indispensable for ensuring data integrity and compliance. This guide provides the foundational information needed to make informed decisions when establishing or validating methods for Vitamin B5 quantification.
References
- 1. en.beijinglandbridge.com [en.beijinglandbridge.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pantothenic acid (vitamin B5) in fortified foods: comparison of a novel ultra-performance liquid chromatography-tandem mass spectrometry method and a microbiological assay (AOAC Official Method 992.07) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound salt | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Vitamin B5(Calcium Pantothenate)(P) | LGC Standards [lgcstandards.com]
- 7. Buy Calcium Pantothenate Reference Standard, USP-1087009 - Direct from USP [store.usp.org]
- 8. nqacdublin.com [nqacdublin.com]
- 9. Determination of Vitamin B5 in dairy products [sigmaaldrich.com]
- 10. Vitamin B5 (Pantothenic Acid) Test Kit [mzfoodtest.com]
A Comparative Analysis of Serum Folate Immunoassays Against the Gold Standard ID-LC-MS/MS
A critical evaluation of four automated immunoassays reveals significant discrepancies in serum folate measurements when compared to the Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) reference method. While showing good correlation, the assays demonstrated notable biases, highlighting the need for improved standardization in clinical diagnostics.
For researchers, scientists, and professionals in drug development, the accurate measurement of serum folate is paramount for diagnosing and managing a range of health conditions. This guide provides a detailed comparison of the performance of four widely used commercial immunoassays against the highly accurate ID-LC-MS/MS reference method. The findings underscore the variability among current assays and emphasize the importance of standardization to ensure reliable patient outcomes.
Performance Against the Reference Method
A 2022 study compared serum folate measurements from 46 human serum samples across four different immunoassay platforms: Roche Cobas, Abbott Alinity i2000, Beckman Coulter Access, and Mindray CL-6000i. The results were benchmarked against a rapid ID-LC-MS/MS method.[1] While all immunoassays showed a strong correlation with the ID-LC-MS/MS results (correlation coefficients >0.97), significant differences in folate concentrations were observed (p=0.0028).[1]
The mean relative biases of the immunoassays ranged from -9.85% to a substantial 40.33% when compared to the ID-LC-MS/MS reference.[1] These discrepancies indicate a lack of good agreement and suggest that results from different immunoassay platforms may not be interchangeable.[1] Such inconsistencies can have significant implications for clinical decision-making and the comparability of data across different studies.[2][3]
| Immunoassay Platform | Mean Relative Bias (%) vs. ID-LC-MS/MS | Bias Range (nmol/L) vs. ID-LC-MS/MS | Correlation Coefficient (r) |
| Roche Cobas | -9.85 to 40.33 (specific value not detailed) | -20.91 to 13.56 | >0.97 |
| Abbott Alinity i2000 | -9.85 to 40.33 (specific value not detailed) | -20.91 to 13.56 | >0.97 |
| Beckman Coulter Access | -9.85 to 40.33 (specific value not detailed) | -20.91 to 13.56 | >0.97 |
| Mindray CL-6000i | -9.85 to 40.33 (specific value not detailed) | -20.91 to 13.56 | >0.97 |
Note: The 2022 study reported the overall range of mean relative biases and bias in nmol/L for all four immunoassays combined, but did not provide a specific breakdown for each individual platform.[1]
The Gold Standard: ID-LC-MS/MS
Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry is considered the reference method for serum folate measurement due to its high specificity and accuracy.[2][3] This technique allows for the precise quantification of different folate vitamers.[4][5] The development of ID-LC-MS/MS reference methods has been crucial for evaluating the accuracy and consistency of more common, high-throughput immunoassays.[2][3]
Experimental Protocols
Method Comparison Study Workflow
The 2022 comparative study utilized the following workflow to assess the accuracy of the four immunoassays against the ID-LC-MS/MS reference method:[1]
ID-LC-MS/MS Protocol (General Overview)
While the specific parameters of the rapid ID-LC-MS/MS method used in the 2022 study are not detailed, a general protocol for such an analysis involves the following key steps:
-
Sample Preparation: A known amount of a stable isotope-labeled internal folate standard is added to the serum sample. This is followed by protein precipitation to release the folate from binding proteins.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. The different folate forms are separated as they pass through a chromatography column.
-
Mass Spectrometric Detection: The separated folates are ionized and enter a tandem mass spectrometer. The instrument isolates the specific parent ions for each folate and its corresponding isotope-labeled internal standard, fragments them, and measures the resulting product ions.
-
Quantification: The concentration of each folate vitamer is determined by the ratio of the signal from the naturally occurring folate to the signal from the known amount of the added isotope-labeled internal standard.
Conclusion and Recommendations
The significant biases observed in the compared immunoassays underscore a critical need for standardization in serum folate testing.[1] While these assays are valuable for high-throughput clinical screening, their lack of agreement with the reference method can lead to inconsistent results and potentially impact patient care.[1] To improve the accuracy and consistency of serum folate measurements, the following actions are recommended:
-
Traceability to Reference Methods: Manufacturers should ensure their assays are traceable to established ID-LC-MS/MS reference methods.[1][6]
-
Calibration Standardization: Efforts to standardize the calibration of commercial immunoassays are crucial to reduce inter-assay variability.[1]
-
Assay-Adjusted Cut-offs: Clinical laboratories may need to establish assay-specific reference intervals and clinical decision limits.[1]
For researchers and professionals in drug development, it is essential to be aware of the limitations of the serum folate assay being used and to consider the implications of assay variability when interpreting data and comparing results across different studies. When high accuracy is required, the use of the ID-LC-MS/MS reference method is strongly recommended.
References
- 1. Comparison of four different immunoassays and a rapid isotope-dilution liquid chromatography-tandem mass spectrometry assay for serum folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of serum folate species analyzed by LC-MS/MS with total folate measured by microbiologic assay and Bio-Rad radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope dilution-LC-MS/MS reference method assessment of serum folate assay accuracy and proficiency testing consensus mean - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to B Complex Vitamin Extraction Methods for Researchers and Pharmaceutical Professionals
Introduction
The accurate quantification of B complex vitamins is a critical aspect of research, quality control in the pharmaceutical industry, and nutritional analysis of food products. The efficacy of any analytical method heavily relies on the efficiency of the initial extraction of these vital micronutrients from their respective matrices. B vitamins, being a group of water-soluble compounds with diverse chemical structures and stabilities, present unique challenges for extraction. This guide provides a comprehensive comparison of various extraction methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific applications.
The choice of an extraction method is often a trade-off between recovery efficiency, selectivity, speed, cost, and environmental impact. This document will delve into the principles, protocols, and performance metrics of common extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) and its micro-variant Dispersive Liquid-Liquid Microextraction (DLLME), Enzyme-Assisted Extraction (EAE), and Supercritical Fluid Extraction (SFE).
Comparison of Key Performance Metrics
The selection of an optimal extraction method is guided by several key performance indicators. The following table summarizes quantitative data from various studies, offering a comparative overview of different techniques. It is important to note that direct comparison can be challenging due to the variety of matrices, specific B vitamins targeted, and the final analytical method employed in each study.
| Extraction Method | Vitamin(s) | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Solid-Phase Extraction (SPE) | General B Vitamins | Instant Noodles | >80 | - | - | [1] |
| B12 | Multivitamin Tablets | ~96 | 0.1 µg/mL (HPLC-UV) | - | [2] | |
| B6, B9, B12 | Halophytes | 80-93 | B6: 14.91 ng/kg, B9: 10.03 ng/kg, B12: 7.25 ng/kg | - | [3] | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | B1, B3, B6 | Sour Cherry Juice | B1: 102.8, B3: 103.5, B6: 103.7 | B1: 0.9 ng/mL, B3: 1.5 ng/mL, B6: 0.9 ng/mL | B1: 3 ng/mL, B3: 5 ng/mL, B6: 3 ng/mL | [4] |
| Enzyme-Assisted Extraction (EAE) | B1, B2 | Nutritional Yeast | Enzyme preparations were able to liberate thiamine and riboflavin | - | - | [5] |
| B6 | Quinoa | β-Glucosidase recommended for total pyridoxine determination | - | - | [6] | |
| Acid Hydrolysis | B1, B2, B6 | Food | Varies with acid and conditions | - | - | [7] |
| B1, B2, B3, B6, B12 | Yeast | Alkaline hydrolysis showed higher recovery than acid hydrolysis | - | - | [8] | |
| Supercritical Fluid Extraction (SFE) | Vitamin E | Pharmaceutical Products | 94-102 | - | - | [9] |
Note: Data for SFE on B complex vitamins is limited in the reviewed literature. The provided data for Vitamin E, a fat-soluble vitamin, is for general reference of the method's efficiency. SFE with modified supercritical CO2 can be applied to more polar compounds like B vitamins.
Experimental Workflows and Methodologies
A generalized workflow for the extraction and analysis of B complex vitamins is presented below. The specific steps within the sample preparation will vary significantly depending on the chosen extraction method.
References
- 1. waters.com [waters.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Determination of Vitamin B6, B9 and B12 in Halophytes by Solid Phase Extraction Followed by HPLC-UV | Semantic Scholar [semanticscholar.org]
- 4. Determination of some B Vitamins in Sour Cherry Juice Using Dispersive Liquid-liquid Microextraction Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different extraction methods for simultaneous determination of B complex vitamins in nutritional yeast using LC/MS-TOF and stable isotope dilution assay [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different extraction methods to determine free and bound forms of B-group vitamins in quinoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Supercritical fluid extraction and supercritical fluid chromatography of vitamin E in pharmaceutical prepartions - Analytical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Pantothenic Acid-13C3,15N Hemicalcium
This document provides immediate safety and logistical information for the proper disposal of Pantothenic acid-13C3,15N hemicalcium, ensuring the safety of laboratory personnel and compliance with environmental regulations. The disposal procedures differ depending on whether the substance is in its solid salt form or dissolved in a hazardous solvent.
Comparative Disposal and Safety Data
The following table summarizes the key safety and disposal information for the two common forms of this compound encountered in a laboratory setting.
| Characteristic | This compound Salt (Solid) | This compound salt solution (in 90:10 Methanol:Water) |
| Hazard Classification | Not considered hazardous[1] | Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Specific Target Organ Toxicity[2] |
| Primary Hazards | No significant hazards identified[1] | Flammable, Toxic[2] |
| Personal Protective Equipment (PPE) | Standard laboratory attire (lab coat, safety glasses, gloves) | Chemical-resistant gloves, safety goggles or face shield, flame-retardant lab coat, use in a well-ventilated area or fume hood |
| Disposal of Unused Product | Dispose of in accordance with local, state, and federal regulations. May be acceptable for standard chemical waste streams not designated as hazardous. | Must be disposed of as hazardous waste. Collect in a designated, labeled, sealed container for flammable liquids. |
| Contaminated Packaging Disposal | Do not reuse empty containers. Dispose of in accordance with local regulations.[1] | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container as hazardous waste unless fully decontaminated. |
| Spill Cleanup | Sweep up spilled solid, avoiding dust generation. Place in a suitable container for disposal. | Eliminate all ignition sources. Absorb spill with inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure adequate ventilation. |
Experimental Protocols: Disposal Procedures
Below are the step-by-step disposal protocols for both the solid and solution forms of this compound.
Disposal of Solid this compound Salt:
-
Waste Identification: Although not classified as hazardous, it is good laboratory practice to treat all chemical waste with caution.
-
Collection: Collect waste solid in a clearly labeled, sealed container. The label should include the chemical name.
-
Storage: Store the waste container in a designated chemical waste storage area.
-
Disposal: Dispose of the waste through your institution's chemical waste program. Follow all local, state, and federal regulations.[1]
Disposal of this compound Solution in Methanol/Water:
-
Waste Identification: This solution is classified as hazardous waste due to its flammability and toxicity.
-
Collection: Collect all waste solution, including rinsates from containers, in a designated hazardous waste container suitable for flammable liquids. The container must be kept sealed when not in use.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound in Methanol/Water"), and the associated hazards (e.g., "Flammable," "Toxic").
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and flame-proof satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Pantothenic Acid-13C3,15N Hemicalcium
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Pantothenic acid-13C3,15N hemicalcium, a stable isotope-labeled compound. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining sample integrity.
Personal Protective Equipment (PPE)
When handling this compound in its solid (neat) form, it is not classified as a hazardous substance.[1] However, when in solution, the hazards of the solvent must be considered. Regardless of the form, to prevent contamination and ensure personal safety, the following PPE is required:
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential splashes or contamination.[2][3]
-
Hand Protection: Chemically resistant nitrile gloves are mandatory.[2][4] It is crucial to inspect gloves for any tears before use and to employ proper removal techniques to avoid skin contact. Hands should be thoroughly washed after handling the compound.[2][5] For tasks with a higher risk of contamination, consider wearing two pairs of nitrile gloves.[4]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] For operations with a risk of splashing, such as preparing solutions, chemical safety goggles are recommended.[4]
-
Respiratory Protection: While generally not required for the solid form in well-ventilated areas, a respirator may be necessary when handling the powder where aerosolization is possible or when working with volatile chemical solutions.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C | [6][7] |
| Storage Temperature (Solution) | -20°C | |
| Molecular Weight | 484.47 g/mol | [6] |
| Purity | >95% (HPLC) | [6] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound, from receiving to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Immediately transfer the compound to the appropriate storage temperature as indicated in the table above.[6][7] Ensure the container is tightly sealed.[5]
Preparation for Use
-
Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood or a specific bench space, to prevent cross-contamination.[2]
-
Ventilation: Ensure the work area is well-ventilated. For handling the powdered form, a chemical fume hood is recommended to minimize inhalation risk and prevent aerosolization.[2]
-
Pre-Use Check: Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
Weighing and Solution Preparation (if applicable)
-
Weighing (Solid Form): When weighing the powder, do so in a draft-shielded balance or a fume hood to prevent the powder from becoming airborne.[2]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing. Be aware of the hazards associated with the chosen solvent. For instance, a methanol-water solution is flammable and toxic.
Experimental Use
-
Handling: Use clean, dedicated spatulas and glassware to handle the compound.
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory.[2] Always wash hands thoroughly after completing work with the compound.[2][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Identification: Chemical waste generators are responsible for determining if the waste is hazardous.[8]
-
Solid Waste: Unused solid this compound should be collected in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled waste container appropriate for the solvent used. Do not pour solutions down the drain.[5]
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be disposed of as chemical waste.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][5][8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Workflow for Safe Handling
The following diagram illustrates the key stages in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. This compound Salt [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
